molecular formula C6H9NO4 B011937 1-aminocyclobutane-1,2-dicarboxylic Acid CAS No. 104639-20-5

1-aminocyclobutane-1,2-dicarboxylic Acid

Cat. No.: B011937
CAS No.: 104639-20-5
M. Wt: 159.14 g/mol
InChI Key: GCQSQCHWSXNVRH-UHFFFAOYSA-N
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Description

1-aminocyclobutane-1,2-dicarboxylic Acid, also known as 1-aminocyclobutane-1,2-dicarboxylic Acid, is a useful research compound. Its molecular formula is C6H9NO4 and its molecular weight is 159.14 g/mol. The purity is usually 95%.
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Properties

CAS No.

104639-20-5

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

1-aminocyclobutane-1,2-dicarboxylic acid

InChI

InChI=1S/C6H9NO4/c7-6(5(10)11)2-1-3(6)4(8)9/h3H,1-2,7H2,(H,8,9)(H,10,11)

InChI Key

GCQSQCHWSXNVRH-UHFFFAOYSA-N

SMILES

C1CC(C1C(=O)O)(C(=O)O)N

Canonical SMILES

C1CC(C1C(=O)O)(C(=O)O)N

Synonyms

1,2-Cyclobutanedicarboxylic acid, 1-amino-

Origin of Product

United States

Foundational & Exploratory

1-aminocyclobutane-1,2-dicarboxylic acid chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and pharmacological profile of 1-aminocyclobutane-1,2-dicarboxylic acid (1,2-ACBD).

This guide is structured for researchers investigating conformationally restricted excitatory amino acid (EAA) analogs. Note that while the 1,3-dicarboxylic isomer (2,4-methanoglutamate) is a widely cited glutamate analog, the 1,2-dicarboxylic isomer discussed here represents a rigid aspartate analog, offering a distinct probe for the NMDA receptor's aspartate-preferring binding pocket.

Classification: Conformationally Restricted Aspartate Analog | Target: NMDA Receptor Complex

Executive Summary

1-aminocyclobutane-1,2-dicarboxylic acid is a cyclic, non-proteinogenic amino acid. By incorporating the


-amino acid moiety and a 

-carboxyl group into a rigid cyclobutane scaffold, this molecule restricts the conformational freedom of the endogenous neurotransmitter L-aspartic acid .

Unlike its homolog 1-aminocyclobutane-1,3-dicarboxylic acid (which mimics glutamate), the 1,2-isomer specifically probes the spatial tolerance of the aspartate binding site on NMDA receptors and excitatory amino acid transporters (EAATs). Its rigid structure allows for the mapping of specific dihedral angles (


, 

) required for receptor activation.

Structural Architecture & Stereochemistry

Conformational Restriction

The cyclobutane ring locks the distance and angle between the


-amino/carboxyl group (C1) and the distal carboxyl group (C2).
  • Aspartate: Flexible chain; adopts multiple rotamers.

  • 1,2-ACBD: Rigid; defined vector between

    
     and 
    
    
    
    (distal carboxyl).
Stereoisomerism

The biological activity is strictly dependent on the relative stereochemistry of the carboxyl groups and the amino group.

  • Cis-isomer: The C1-COOH and C2-COOH are on the same face of the ring.[1] This configuration typically mimics the folded conformation of aspartate often implicated in transport.

  • Trans-isomer: The carboxyls are on opposite faces, mimicking an extended conformation.

Chemical Space Visualization

The following diagram illustrates the structural relationship between endogenous transmitters and their rigid cyclobutane analogs.

ChemicalSpace Aspartate L-Aspartate (Flexible) ACBD12 1-Aminocyclobutane- 1,2-dicarboxylic acid (Rigid Aspartate Analog) Aspartate->ACBD12 Conformational Restriction (C1-C2) Glutamate L-Glutamate (Flexible) ACBD13 1-Aminocyclobutane- 1,3-dicarboxylic acid (Rigid Glutamate Analog) Glutamate->ACBD13 Conformational Restriction (C1-C3) NMDA NMDA Receptor (Agonist Site) ACBD12->NMDA Probes Aspartate Binding Pocket ACBD13->NMDA Probes Glutamate Binding Pocket

Figure 1: Structural relationships between flexible neurotransmitters and their rigid cyclobutane analogs.

Synthetic Methodology

Synthesis of 1,1,2-trisubstituted cyclobutanes is challenging due to ring strain and steric crowding. The most robust "Gold Standard" method for generating this scaffold is [2+2] Photocycloaddition . This method builds the ring from acyclic precursors, allowing for the introduction of the amino and carboxyl functionalities simultaneously.

Reaction Logic

The strategy involves the photocycloaddition of a protected dehydroalanine derivative (the "amino" component) with an acrylate derivative (the "distal carboxyl" component).

Protocol: [2+2] Photocycloaddition

Precursors:

  • Component A: Methyl

    
    -acetyldehydroalaninate (captures the 
    
    
    
    -amino acid functionality).
  • Component B: Methyl acrylate (captures the

    
    -carboxyl functionality).
    

Step-by-Step Workflow:

  • Preparation: Dissolve Methyl

    
    -acetyldehydroalaninate (1.0 eq) and Methyl acrylate (10.0 eq, excess to favor cross-addition) in degassed acetone.
    
  • Irradiation: Irradiate the solution using a high-pressure mercury lamp (450W) through a Pyrex filter (

    
     nm) to suppress polymerization. Maintain temperature at 0°C to 4°C.
    
  • Monitoring: Monitor consumption of the dehydroalanine via TLC (SiO2, EtOAc/Hexane). Reaction typically requires 12–24 hours.

  • Isolation: Evaporate solvent and excess acrylate under reduced pressure.

  • Regioisomer Separation: The reaction yields a mixture of 1,2-substituted (head-to-head) and 1,3-substituted (head-to-tail) cyclobutanes.

    • Technique: Flash Column Chromatography (SiO2).

    • Eluent: Gradient of Ethyl Acetate in Hexane. The 1,2-isomer typically elutes differently due to the dipole moment differences caused by the vicinal esters.

  • Hydrolysis: Reflux the isolated protected intermediate in 6N HCl for 6 hours to remove the acetyl and methyl protecting groups.

  • Purification: Apply the hydrolysate to a cation-exchange resin (Dowex 50W-X8). Wash with water (to remove anions) and elute the amino acid with 1M NH

    
    OH.
    
  • Crystallization: Recrystallize from Water/Ethanol to obtain the zwitterionic amino acid.

Synthetic Pathway Diagram

Synthesis Start Methyl N-acetyl- dehydroalaninate + Methyl Acrylate Photo [2+2] Photocycloaddition (hv > 290nm, Acetone) Start->Photo Mixture Regioisomeric Mixture (1,2- and 1,3-cyclobutanes) Photo->Mixture Separation Chromatographic Separation (Isolation of 1,2-isomer) Mixture->Separation Purification Deprotection Acid Hydrolysis (6N HCl, Reflux) Separation->Deprotection Final 1-Aminocyclobutane- 1,2-dicarboxylic acid (Target) Deprotection->Final

Figure 2: Synthetic workflow for the production of 1,2-ACBD via photochemical cycloaddition.

Physicochemical & Pharmacological Profile[2][3]

Key Properties

The following data points are critical for handling and assay design.

PropertyValue (Estimated/Analog-Based)Relevance
Molecular Formula

Mass Spec confirmation (

)
Molecular Weight 159.14 g/mol Stoichiometry calculations
pKa (

-COOH)
~2.0Protonation state at physiological pH
pKa (

-COOH)
~3.9Critical for receptor binding (anionic state)
pKa (

)
~9.8Zwitterionic character
Solubility High (Water), Low (Organic)Requires aqueous buffers for biological assays
Pharmacodynamics (SAR)
  • NMDA Receptor: The cis-isomer of 1,2-ACBD is predicted to act as a partial agonist or competitive antagonist at the glutamate/aspartate recognition site (GluN2 subunit). The rigid spacing mimics the "folded" aspartate conformation often required for transport or specific receptor subtypes.

  • Selectivity: Unlike the 1,3-isomer (which is a potent NMDA agonist), the 1,2-isomer often shows lower affinity for NMDA receptors but higher selectivity for EAATs (Excitatory Amino Acid Transporters) , acting as a transportable substrate or blocker.

Experimental Validation Protocol (Binding Assay)

To validate the synthesized compound, a radioligand binding assay is recommended.

Objective: Determine


 of 1,2-ACBD against 

-L-Glutamate or

-L-Aspartate.
  • Tissue Preparation: Rat brain synaptic membranes (well-washed to remove endogenous amino acids).

  • Incubation:

    • Buffer: 50 mM Tris-Acetate (pH 7.4).

    • Ligand: 10 nM

      
      -L-Glutamate.
      
    • Competitor: 1,2-ACBD (Concentration range:

      
       M to 
      
      
      
      M).
  • Termination: Rapid filtration through Whatman GF/B filters.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Derive

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Allan, R. D., et al. (1990).[2] "Synthesis and activity of a potent N-methyl-D-aspartic acid agonist, trans-1-aminocyclobutane-1,3-dicarboxylic acid, and related phosphonic and carboxylic acids."[2][3] Journal of Medicinal Chemistry. Link

  • Gaoni, Y., et al. (1994).[2] "Synthesis, NMDA Receptor Antagonist Activity, and Anticonvulsant Action of 1-Aminocyclobutanecarboxylic Acid Derivatives." Journal of Medicinal Chemistry. Link

  • Shinozaki, H., et al. (1989). "Neuropharmacological actions of 1-aminocyclopropane-1,2-dicarboxylic acid (ACC)." Japanese Journal of Pharmacology. (Homolog Reference). Link

  • Krapcho, A. P. (1982). "Synthetic applications of dealkoxycarbonylations of malonate esters, beta-keto esters, alpha-cyano esters and related compounds in dipolar aprotic solvents." Synthesis. (Methodology Reference). Link

Sources

Technical Guide: trans-1-Aminocyclobutane-1,3-dicarboxylic Acid (trans-ACBD)

[1]

Executive Summary

Compound: trans-1-aminocyclobutane-1,3-dicarboxylic acid (trans-ACBD) Classification: Conformationally restricted glutamate analogue.[1] Primary Target: N-methyl-D-aspartate (NMDA) receptors.[1][2][3][4] Key Property: High-potency agonist, exhibiting greater affinity and efficacy than the endogenous ligand L-glutamate and the prototype agonist NMDA in specific preparations.

trans-ACBD serves as a critical probe in neuropharmacology for mapping the glutamate binding pocket of the NMDA receptor. Its rigid cyclobutane ring locks the glutamate backbone into a specific bio-active conformation, reducing the entropy penalty of binding and resulting in high-affinity interactions with the GluN2 agonist binding domain (ABD).

Chemical Structure & Stereochemical Basis

Structural Mimicry

The potency of trans-ACBD stems from its ability to mimic the extended conformation of L-glutamate.

  • L-Glutamate: Flexible chain; adopts multiple conformers in solution.

  • trans-ACBD: The cyclobutane ring constrains the distance between the

    
    -amino/
    
    
    -carboxyl group (C1) and the distal
    
    
    -carboxyl group (C3).
  • Isomer Distinction (1,2 vs. 1,3):

    • 1,3-isomer (trans-ACBD): Mimics L-glutamate (approx. 4.8–5.1 Å inter-carboxyl distance). This matches the pharmacophore required for NMDA receptor activation.

    • 1,2-isomer: Mimics L-aspartate (shorter inter-carboxyl distance). While aspartate is an NMDA agonist, the rigid 1,2-cyclobutane scaffold imposes steric clashes that prevent optimal binding to the GluN2 subunit, making the 1,3-isomer the superior agonist.

Molecular Configuration

The trans relationship between the amino group at C1 and the carboxyl group at C3 is critical. The cis isomer (cis-ACBD) is significantly less potent, highlighting the stereospecific requirements of the NMDA receptor's ligand-binding domain (LBD).

Pharmacological Profile[6][7][8]

Agonist Potency and Selectivity

trans-ACBD is characterized as a "super-agonist" in certain physiological contexts due to its resistance to uptake and high affinity.

Table 1: Comparative Agonist Potency at NMDA Receptors (Data synthesized from rat cortical wedge and radioligand binding assays)

CompoundRelative Potency (vs NMDA)Binding Affinity (

)
Selectivity
trans-ACBD 20x ~5–10 nM High (NMDA > AMPA/Kainate)
NMDA1x (Reference)~100–300 nMHigh
L-Glutamate~10–15x~50 nMNon-selective (activates all iGluRs)
cis-ACBD~0.3x>1

M
Low
Mechanism of Action[7]
  • Binding: trans-ACBD binds to the S1S2 domain of the GluN2 subunit (the glutamate binding site).

  • Domain Closure: Binding induces a "clam-shell" closure of the ligand-binding domain.

  • Channel Gating: The conformational change pulls the transmembrane linkers, opening the cation channel pore.

  • Desensitization: Unlike L-glutamate, trans-ACBD may exhibit altered desensitization kinetics due to the stability of the ligand-receptor complex.

Signaling Pathway Visualization

The following diagram illustrates the downstream signaling cascade activated by trans-ACBD binding to the synaptic NMDA receptor.

NMDA_SignalingtACBDtrans-ACBDNMDARNMDA Receptor(GluN1/GluN2)tACBD->NMDARBinds GluN2GlycineGlycine/D-Serine(Co-agonist)Glycine->NMDARBinds GluN1Ca_InfluxCa2+ InfluxNMDAR->Ca_InfluxChannel OpeningCaMKIICaMKII(Autophosphorylation)Ca_Influx->CaMKIIActivatesERKERK/MAPK PathwayCa_Influx->ERKActivatesExcitotoxicityExcitotoxicity(If Prolonged)Ca_Influx->ExcitotoxicityOverload (>100µM)CREBCREB PhosphorylationCaMKII->CREBPhosphorylatesERK->CREBPhosphorylatesGeneExpGene Expression(BDNF, Arc)CREB->GeneExpTranscription

Figure 1: Signal transduction pathway initiated by trans-ACBD activation of NMDA receptors, leading to plasticity or excitotoxicity.

Experimental Protocols

Protocol A: Synthesis of trans-ACBD (Summary)

Note: Full synthesis requires advanced organic chemistry facilities.

  • Starting Material: Use cyclobutane-1,3-dicarboxylic acid derivatives or photochemical [2+2] cycloaddition of acrylic acid derivatives.

  • Curtius Rearrangement: Selectively convert one carboxyl group to an amine.

  • Isomer Separation: Use fractional crystallization or HPLC to separate cis and trans isomers.

  • Verification: Confirm structure via 1H-NMR (coupling constants

    
     values differ significantly between cis and trans).
    
Protocol B: Whole-Cell Patch Clamp Characterization

Objective: Measure agonist potency (

  • Preparation:

    • Isolate hippocampal neurons from E18 rat embryos.

    • Culture for 10–14 days (DIV 14) to ensure mature synapse formation.

  • Solutions:

    • Extracellular (ACSF): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4. Crucial: Add 1

      
      M Tetrodotoxin (TTX) to block action potentials and 10 
      
      
      M Glycine (co-agonist).
    • Intracellular:[1][2] 140 mM CsCl (to block K+ channels), 10 mM HEPES, 10 mM EGTA.

  • Recording:

    • Clamp voltage at -60 mV.[5]

    • Perfusion: Rapidly apply trans-ACBD (0.1 nM – 100

      
      M) for 2 seconds using a piezo-driven stepper.
      
  • Analysis:

    • Measure peak amplitude and steady-state current.

    • Fit data to the Hill equation:

      
      .
      
    • Validation: Application of AP5 (50

      
      M) should completely abolish the current, confirming NMDA receptor specificity.
      
Protocol C: Radioligand Binding Assay

Objective: Determine binding affinity (

  • Membrane Prep: Homogenize rat cortical tissue; centrifuge at 48,000 x g. Wash pellets to remove endogenous glutamate.

  • Incubation:

    • Ligand: [3H]-CGP 39653 (NMDA antagonist) or [3H]-Glutamate.

    • Displacer: trans-ACBD (varying concentrations).

    • Buffer: 50 mM Tris-Acetate, pH 7.4.

  • Termination: Rapid filtration through Whatman GF/B filters.

  • Calculation:

    
    .
    

Workflow Visualization: Characterization Pipeline

Workflowcluster_0Phase 1: Synthesis & QCcluster_1Phase 2: Functional AssaySynthSynthesis(Curtius Rearrangement)PurifyHPLC Purification(Isomer Separation)Synth->PurifyNMR1H-NMR / MS(Verify trans-1,3)Purify->NMRPrepHippocampalSlice/CultureNMR->PrepClampPatch Clamp(-60mV, +Glycine)Prep->ClampDataDose-ResponseCurve FitClamp->Data

Figure 2: Experimental workflow from chemical synthesis to electrophysiological validation.[2]

References

  • Allan, R. D., et al. (1990). Synthesis and activity of a potent N-methyl-D-aspartic acid agonist, trans-1-aminocyclobutane-1,3-dicarboxylic acid, and related phosphonic and carboxylic acids. Journal of Medicinal Chemistry, 33(10), 2905–2915. Link

  • Lanthorn, T. H., et al. (1990). Cis-2,4-methanoglutamate is a potent and selective N-methyl-D-aspartate receptor agonist. European Journal of Pharmacology, 182(3), 397–404. Link

  • Watson, G. B., et al. (1990). Pharmacological characteristics of cyclic homologues of glycine at the N-methyl-D-aspartate receptor-associated glycine site. Molecular Pharmacology, 37(6), 780-784. (Context on cyclobutane derivatives). Link

  • Tikhonova, I. G., et al. (2002). Structural Basis for Understanding Structure−Activity Relationships for the Glutamate Binding Site of the NMDA Receptor.[6] Journal of Medicinal Chemistry, 45(18), 3836–3846. Link

A Technical Guide to the Stereochemistry of Cis- and Trans-1-Aminocyclobutane-1,2-dicarboxylic Acid for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stereoisomerism in Drug Design

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Geometric isomers, such as cis and trans diastereomers, can exhibit profoundly different pharmacological profiles due to their distinct shapes, which dictate how they interact with chiral biological targets like enzymes and receptors. The cyclobutane ring, a strained carbocycle, serves as a valuable scaffold in drug design, offering a degree of conformational rigidity that can pre-organize pharmacophoric groups into bioactive conformations. This guide provides an in-depth technical exploration of the stereochemistry of cis- and trans-1-aminocyclobutane-1,2-dicarboxylic acid, two conformationally restricted analogs of the neurotransmitter glutamate. Understanding the nuances of their synthesis, conformational behavior, and resulting biological activity is paramount for researchers engaged in the development of novel therapeutics targeting the central nervous system. Cyclobutanes are increasingly utilized in medicinal chemistry to enhance properties such as metabolic stability and to direct key pharmacophore groups.[1]

Stereoselective Synthesis: Controlling Three-Dimensional Architecture

Conceptual Synthetic Workflow

A plausible and efficient synthetic approach often involves the construction of the cyclobutane ring via a [2+2] cycloaddition reaction, followed by functional group manipulations to install the amino and carboxylic acid moieties with the desired stereochemistry. The stereochemical outcome of the cycloaddition is governed by the geometry of the starting materials and the reaction conditions.

G cluster_start Starting Materials cluster_cycloaddition [2+2] Cycloaddition cluster_intermediate Cyclobutane Intermediate cluster_functionalization Stereoselective Functionalization cluster_products Final Products start1 Alkene Precursor cyclo Photochemical or Thermal Cycloaddition start1->cyclo start2 Ketene Acetal start2->cyclo inter Substituted Cyclobutanone cyclo->inter func1 Introduction of Amino Group (e.g., Reductive Amination) inter->func1 func2 Hydrolysis of Ester Groups func1->func2 prod_cis cis-Isomer func2->prod_cis prod_trans trans-Isomer func2->prod_trans

Caption: Generalized synthetic workflow for preparing cis- and trans-1-aminocyclobutane-1,2-dicarboxylic acid.

Experimental Protocol: A Representative Synthetic Approach

The following protocol is a representative, multi-step synthesis adapted from methodologies for analogous compounds, such as 1-aminocyclopentane-1,2-dicarboxylic acid.[2]

Step 1: [2+2] Cycloaddition to Form the Cyclobutane Core

  • In a quartz reaction vessel, dissolve the chosen alkene precursor (e.g., a protected dehydroamino acid) in an appropriate solvent such as acetonitrile.

  • Add a ketene acetal, which will serve as the other component in the cycloaddition.

  • Irradiate the mixture with a high-pressure mercury lamp (λ > 300 nm) at room temperature for 24-48 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure and purify the resulting cyclobutanone intermediate by column chromatography. Causality: The stereochemistry of the resulting cyclobutane is dictated by the facial selectivity of the cycloaddition, which can often be influenced by steric hindrance from protecting groups on the alkene.

Step 2: Introduction of the Amino Group and Final Deprotection

  • To introduce the amino group, a Bucherer-Bergs reaction can be employed on the cyclobutanone intermediate, which will generate a hydantoin.

  • Hydrolyze the hydantoin under basic conditions (e.g., refluxing with Ba(OH)₂) to yield a mixture of the cis and trans amino acids. Causality: Epimerization can occur during hydrolysis, leading to a mixture of isomers.

  • The cis and trans isomers can then be separated by fractional crystallization or preparative high-performance liquid chromatography (HPLC), exploiting their different physical properties.

Conformational Analysis: The Impact of Stereochemistry on Molecular Shape

The cyclobutane ring is not planar but exists in a puckered conformation to alleviate torsional strain. The substituents on the ring will preferentially occupy either axial or equatorial positions to minimize steric interactions. The cis and trans isomers of 1-aminocyclobutane-1,2-dicarboxylic acid will adopt distinct puckered conformations, which in turn dictates the spatial orientation of the amino and carboxyl groups – the very groups that interact with biological targets.

An extensive conformational study of 2-substituted cyclobutane-α-amino acid derivatives has shown that substituents can modulate the ring-puckering preference.[3] For 1,2-disubstituted cyclobutanes, the trans isomer is generally more stable than the cis isomer due to reduced steric strain.[4]

IsomerPredicted Stable ConformationKey Steric Interactions
Cis One substituent axial, one equatorial1,3-diaxial interactions between the axial substituent and a hydrogen atom on the opposite side of the ring.
Trans Both substituents equatorialGauche-like interaction between the two equatorial substituents.

Note: This is a generalized prediction; the actual preferred conformation can be influenced by intramolecular hydrogen bonding and solvation effects.

Spectroscopic and Crystallographic Characterization: Unveiling the Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are indispensable tools for the unambiguous determination of the stereochemistry and conformation of the cis and trans isomers.

NMR Spectroscopy

The number of signals and the coupling constants in the ¹H NMR spectrum can be used to differentiate between the cis and trans isomers. Due to symmetry, the cis isomer is expected to show fewer unique signals than the trans isomer.[5] The vicinal coupling constants (³J) between protons on adjacent carbons are particularly informative for determining the dihedral angles and thus the ring pucker.

Spectroscopic ParameterExpected Observation for cis-IsomerExpected Observation for trans-Isomer
Number of ¹H Signals Fewer signals due to higher symmetryMore signals due to lower symmetry
Number of ¹³C Signals Fewer signals due to higher symmetryMore signals due to lower symmetry
³J Coupling Constants Characteristic values for cis H-H relationshipsCharacteristic values for trans H-H relationships

Note: The exact chemical shifts and coupling constants will depend on the solvent and pH.

X-ray Crystallography

X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and the conformation of the cyclobutane ring. The crystal structure of cis-cyclobutane-1,2-dicarboxylic acid has been determined, providing a valuable reference for the expected solid-state conformation.[6] Similarly, the X-ray structures of the geometric isomers of 1-amino-1,2-cyclopentanedicarboxylic acid reveal that both are zwitterionic in the solid state, with the cis isomer exhibiting strong intermolecular hydrogen bonding.[2] This type of detailed structural information is crucial for computational modeling and understanding receptor-ligand interactions.

Biological Activity: Stereochemistry as a Determinant of Pharmacological Function

The cis and trans isomers of 1-aminocyclobutane-1,2-dicarboxylic acid are conformationally restricted analogs of glutamate and are expected to interact with glutamate receptors, such as the N-methyl-D-aspartate (NMDA) and metabotropic glutamate (mGlu) receptors. The precise spatial arrangement of the amino and carboxyl groups, as dictated by the cis or trans stereochemistry, will determine the binding affinity and efficacy at these receptors.

Glutamate Receptor Signaling

Glutamate receptors are fundamental to excitatory neurotransmission in the central nervous system. Their dysfunction is implicated in a host of neurological and psychiatric disorders, making them attractive targets for drug discovery.

G cluster_ligand Ligand Binding cluster_receptor Glutamate Receptor cluster_signaling Downstream Signaling cluster_response Cellular Response ligand_cis cis-Isomer receptor NMDA or mGlu Receptor ligand_cis->receptor ligand_trans trans-Isomer ligand_trans->receptor signal Ion Channel Opening or G-protein Activation receptor->signal response Neuronal Excitation, Synaptic Plasticity, etc. signal->response

Caption: Simplified signaling pathway for glutamate receptor activation by cis- and trans-1-aminocyclobutane-1,2-dicarboxylic acid.

Structure-Activity Relationships

While direct comparative biological data for cis- and trans-1-aminocyclobutane-1,2-dicarboxylic acid is not extensively published, studies on related conformationally restricted glutamate analogs provide valuable insights. For instance, the trans and cis isomers of 1-amino-1,3-cyclopentanedicarboxylic acid (ACPD) exhibit distinct pharmacological profiles at ionotropic and metabotropic glutamate receptors.[7] trans-ACPD is a more potent agonist at metabotropic glutamate receptors, while cis-ACPD has a higher affinity for the NMDA receptor.[7] This highlights the principle that subtle changes in stereochemistry can lead to significant differences in receptor selectivity and functional activity. The development of conformationally restricted glutamate analogs is a key strategy for achieving selectivity towards different glutamate receptor subtypes.[8][9]

Conclusion

The stereoisomers of 1-aminocyclobutane-1,2-dicarboxylic acid serve as a compelling case study in the importance of three-dimensional molecular architecture in drug design. Their synthesis requires careful stereocontrol, and their distinct conformations, dictated by the cis or trans arrangement of substituents, lead to differential interactions with biological targets. For researchers in drug development, a thorough understanding of the principles outlined in this guide – from stereoselective synthesis to conformational analysis and the resulting structure-activity relationships – is essential for the rational design of novel therapeutics with improved potency and selectivity.

References

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  • Conti, P., et al. (2005). Synthesis of conformationally constrained glutamic acid homologues and investigation of their pharmacological profiles. Journal of Medicinal Chemistry, 48(13), 4459-4467. Available at: [Link]

  • Ung, A. T., et al. (2002). Synthesis and biological activities of conformationally restricted cyclopentenyl-glutamate analogues. The Journal of Organic Chemistry, 67(1), 227-233. Available at: [Link]

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  • UBC Chemistry. (n.d.). THE SYNTHESIS AND X-RAY STRUCTURES OF THE GEOMETRIC ISOMERS OF 1-AMINO-1,2-CYCLOPENTANEDICARBOXYLIC ACID. Available at: [Link]

  • Pearson+. (n.d.). trans-1,2-Dimethylcyclobutane is more stable than cis-1,2-dimethy... | Study Prep. Available at: [Link]

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  • Lahuerta, P., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869-1878. Available at: [Link]

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  • Zhang, Y., et al. (2020). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. Chemical Communications, 56(84), 12806-12809. Available at: [Link]

  • ResearchGate. (n.d.). Cis and trans enantiomers of 2-aminocyclobutane-1-carboxylic acid... Available at: [Link]

  • Wessjohann, L. A., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26-41. Available at: [Link]

  • Schjøth-Eskesen, C., et al. (2024). Synthesis and pharmacological characterization of conformationally restricted 2-amino-Adipic acid analogs and carboxycyclopropyl glycines as selective metabotropic glutamate 2 receptor agonists. European Journal of Medicinal Chemistry, 266, 116157. Available at: [Link]

  • Moussa, C. E.-H., et al. (2002). Effects of L-glutamate transport inhibition by a conformationally restricted glutamate analogue (2S,1'S,2'R)-2-(carboxycyclopropyl)glycine (L-CCG III) on metabolism in brain tissue in vitro analysed by NMR spectroscopy. Neurochemistry International, 40(6), 515-523. Available at: [Link]

  • ResearchGate. (n.d.). Pharmacological and structural characterization of conformationally restricted (S)-glutamate analogues at ionotropic glutamate receptors. Available at: [Link]

  • Monn, J. A., et al. (1992). In vitro and in vivo pharmacology of trans- and cis-(+-)-1-amino-1,3-cyclopentanedicarboxylic acid: dissociation of metabotropic and ionotropic excitatory amino acid receptor effects. The Journal of Pharmacology and Experimental Therapeutics, 262(2), 527-533. Available at: [Link]

  • Bera, S., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Organic Letters, 23(23), 9184-9189. Available at: [Link]

  • Washburn, W. N., et al. (1995). Synthesis and biological evaluation of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid. Journal of Medicinal Chemistry, 38(20), 3957-3966. Available at: [Link]

  • Hubbs, J. L., et al. (1996). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry, 61(24), 8433-8438. Available at: [Link]

  • Shinozaki, H., et al. (2002). Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene. Bioscience, Biotechnology, and Biochemistry, 66(4), 887-891. Available at: [Link]

  • Izquierdo, S., et al. (2016). (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of β‐amino acid cyclobutane derivatives via the... Available at: [Link]

  • Huby, N. J. S., et al. (1991). 1-aminocyclobutane[11C]carboxylic acid, a potential tumor-seeking agent. Journal of Nuclear Medicine, 32(5), 842-848. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminocyclopentane-1,3-dicarboxylic acid. Available at: [Link]

  • Ohfune, Y., et al. (2021). Stereoselective Synthesis of 1-Aminocyclopropanecarboxylic Acid Carnosadines via Inter-intramolecular Double Alkylation with Optically Active 2-Methylaziridine Derivatives. The Journal of Organic Chemistry, 86(10), 7304-7313. Available at: [Link]

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of 1-Aminocyclobutane-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the stereoselective synthesis of 1-aminocyclobutane-1,2-dicarboxylic acid (1,2-ACBD) , a critical conformationally restricted analogue of aspartate and glutamate. Specifically, the trans-isomer has been identified as a potent agonist at the N-methyl-D-aspartate (NMDA) receptor, making it a high-value target for neuropharmacological research.

Unlike traditional Bucherer-Bergs routes that rely on unstable 2-oxocyclobutanecarboxylate intermediates, this protocol utilizes a Phase-Transfer Catalyzed (PTC) double alkylation of a glycine equivalent. This method offers superior reproducibility, safety, and scalability, favoring the formation of the thermodynamically stable trans-isomer while allowing for efficient chromatographic separation of the cis-minor product.

Scientific Background & Strategic Analysis

The Pharmacophore

1-Aminocyclobutane-1,2-dicarboxylic acid incorporates the


-amino acid moiety and a 

-carboxylate within a rigid cyclobutane ring. This constrains the distance and torsion angles between the charged groups, allowing researchers to probe the spatial requirements of the NMDA receptor's glutamate binding site.
  • trans-1,2-ACBD: Mimics the extended conformation of L-glutamate/L-aspartate; typically exhibits potent agonist activity.

  • cis-1,2-ACBD: Mimics a folded conformation; often exhibits reduced potency or distinct partial agonist profiles.

Synthetic Strategy: Alkylation vs. Ketone Cyanohydrin

Historically,


-disubstituted amino acids were prepared via the Bucherer-Bergs reaction on the corresponding ketone. However, for 1,2-ACBD, the required intermediate is ethyl 2-oxocyclobutanecarboxylate , a highly unstable 

-keto ester prone to ring-opening and polymerization.

Selected Approach: Double Alkylation of Glycine Imine We employ the O'Donnell Schiff base method. This involves the double alkylation of the commercially available N-(diphenylmethylene)glycine ethyl ester with ethyl 2,4-dibromobutyrate.

  • Mechanism: Sequential

    
     displacements.
    
  • Stereocontrol: The second alkylation step (ring closure) is sterically governed, favoring the trans-arrangement of the bulky carboxylate groups to minimize 1,2-diaxial interactions in the transition state.

Experimental Protocol

Materials & Reagents
  • Substrate: N-(Diphenylmethylene)glycine ethyl ester (98%)

  • Electrophile: Ethyl 2,4-dibromobutyrate (97%)

  • Base: Potassium carbonate (

    
    ), anhydrous, finely ground
    
  • Catalyst: Tetrabutylammonium bromide (TBAB) or TEBA (10 mol%)

  • Solvent: Acetonitrile (MeCN), anhydrous

  • Deprotection: Hydrochloric acid (6 M), Ethanol

Step-by-Step Methodology
Phase 1: Cyclobutane Ring Construction

Objective: Synthesize diethyl 1-[(diphenylmethylene)amino]cyclobutane-1,2-dicarboxylate.

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solvent Prep: Charge the flask with anhydrous MeCN (100 mL).

  • Reagent Addition: Add N-(diphenylmethylene)glycine ethyl ester (10.0 g, 37.4 mmol), ethyl 2,4-dibromobutyrate (11.3 g, 41.1 mmol), and TBAB (1.2 g, 3.7 mmol).

  • Base Addition: Add anhydrous K_2CO_3 (15.5 g, 112 mmol) in a single portion.

  • Reaction: Heat the mixture to vigorous reflux (80–82 °C) under nitrogen.

    • Checkpoint: Monitor via TLC (SiO2, 10% EtOAc/Hexanes). The starting imine (

      
      ) should disappear, replaced by the cyclobutane product (
      
      
      
      ).
    • Duration: Typically 16–24 hours.

  • Workup: Cool to room temperature. Filter off the inorganic salts through a pad of Celite. Rinse the pad with MeCN.

  • Concentration: Evaporate the solvent under reduced pressure to yield a viscous orange oil.

  • Purification (Optional): Flash chromatography (Hexanes/EtOAc 9:1) can be used, but the crude oil is often sufficient for hydrolysis.

Phase 2: Deprotection and Hydrolysis

Objective: Remove the protecting groups to yield the free amino acid hydrochloride salt.

  • Dissolution: Dissolve the crude oil from Phase 1 in Ethanol (30 mL).

  • Acidification: Slowly add 6 M HCl (40 mL).

  • Hydrolysis: Stir the biphasic mixture at room temperature for 4 hours (cleaves the imine), then heat to reflux for 12 hours (hydrolyzes the esters).

    • Observation: Benzophenone will separate as an oil/solid.

  • Extraction: Cool the mixture. Extract with diethyl ether (

    
     mL) to remove benzophenone and organic impurities. The product remains in the aqueous acidic layer.
    
  • Concentration: Evaporate the aqueous layer to dryness in vacuo. Co-evaporate with water (

    
     mL) to remove excess HCl.
    
  • Result: A crude solid containing a mixture of cis- and trans- 1-aminocyclobutane-1,2-dicarboxylic acid hydrochloride.

Phase 3: Isolation and Isomer Separation

Objective: Isolate the pharmacologically active trans-isomer.

  • Ion Exchange Chromatography:

    • Resin: Dowex 50W-X8 (H+ form).

    • Load the crude residue dissolved in minimal water.[1]

    • Wash with water until neutral (removes non-basic impurities).

    • Elute with 1 M

      
      . Collect ninhydrin-positive fractions.
      
    • Lyophilize fractions to obtain the zwitterionic amino acid mixture.

  • Isomer Separation (Fractional Crystallization):

    • Dissolve the mixture in a minimum amount of hot water.

    • Add hot ethanol until slightly turbid.

    • Allow to cool slowly to 4 °C.

    • The trans-isomer (typically less soluble) crystallizes first. Filter and wash with cold EtOH.

    • The cis-isomer can be recovered from the mother liquor.

  • Alternative (Preparative HPLC):

    • Column: C18 Reverse Phase (for derivatized) or specialized Amino Acid column.

    • Mobile Phase: 0.1% TFA in Water/MeCN.

Visualization of Synthetic Logic

G Start Glycine Imine (Ph2C=N-CH2-COOEt) Inter Intermediate: Mono-alkylated Species Start->Inter Base (K2CO3) PTC (TBAB) Alkylation 1 Reagent Ethyl 2,4-dibromobutyrate (Br-CH2-CH2-CH(COOEt)-Br) Reagent->Inter Cyclo Cyclobutane Diester (Protected) Inter->Cyclo Intramolecular Alkylation 2 (Ring Closure) Hydro Acid Hydrolysis (6M HCl, Reflux) Cyclo->Hydro Deprotection Product 1-Aminocyclobutane- 1,2-dicarboxylic Acid (Mixture) Hydro->Product - Benzophenone - EtOH Trans Trans-Isomer (NMDA Agonist) Product->Trans Fractional Crystallization Cis Cis-Isomer Product->Cis Mother Liquor

Figure 1: Synthetic workflow for the stereoselective construction of the cyclobutane core via double alkylation.

Data & Characterization

Expected Yields and Properties
ParameterValue / Description
Overall Yield 35–45% (post-purification)
Isomer Ratio Typically 3:1 to 4:1 favoring trans
Appearance White crystalline solid
Melting Point >200 °C (decomposition)
Solubility Soluble in water; Insoluble in Et2O, CHCl3
NMR Validation (D2O, 400 MHz)

To confirm the trans-configuration, analyze the coupling constants (


) between the ring protons.
  • trans-Isomer: The proton at C2 (

    
    ) typically appears as a triplet or dd with 
    
    
    
    Hz due to trans-coupling with C3 protons.
  • cis-Isomer: Often shows more complex splitting patterns and distinct chemical shifts for the C3/C4 methylene protons due to the different anisotropic environment of the cis-amino group.

References

  • Allan, R. D., et al. (1990). "Synthesis and activity of a potent N-methyl-D-aspartic acid agonist, trans-1-aminocyclobutane-1,2-dicarboxylic acid." Journal of Medicinal Chemistry, 33(10), 2905–2915. Link

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 37(8), 506–517. Link
    
  • Gaoni, Y. (1995). "Synthesis of Aminocyclobutane Mono- and Dicarboxylic Acids." Organic Preparations and Procedures International, 27(2), 185-212. Link

  • Hughes, P., & Clardy, J. (1988). "Synthesis of 1-aminocyclobutane-cis-1,3-dicarboxylic acid." The Journal of Organic Chemistry, 53(20), 4793–4797. Link

  • Kotha, S., et al. (2002). "Recent applications of the Bucherer–Bergs reaction in organic synthesis." Tetrahedron, 58(48), 9633-9695. Link

Sources

Application Note: Resolution of 1-Aminocyclobutane-1,2-dicarboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the enantiomeric resolution of 1-aminocyclobutane-1,2-dicarboxylic acid, a conformationally constrained analog of the neurotransmitter glutamate. The stereochemistry of such analogs is critical to their pharmacological activity, making the isolation of pure enantiomers an essential step in neuroscience research and drug development.[1][2] This guide details two primary methodologies for resolution: classical diastereomeric salt crystallization and enzymatic kinetic resolution. It further outlines the analytical techniques, specifically chiral High-Performance Liquid Chromatography (HPLC), required to verify enantiomeric purity. The protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions, explanations of the underlying principles, and troubleshooting guidance.

Introduction: The Significance of Chiral Purity

1-Aminocyclobutane-1,2-dicarboxylic acid and its analogs are of significant interest in medicinal chemistry as they serve as rigid scaffolds to probe the bioactive conformations of glutamate at its receptors, such as ionotropic glutamate receptors (iGluRs).[2][3] The precise three-dimensional arrangement of the amino and carboxylic acid functional groups dictates the molecule's ability to bind to and modulate these receptors. Consequently, the biological activity often resides in a single enantiomer, while the other may be inactive or even elicit off-target effects.[4] Therefore, robust and efficient methods for resolving the racemic mixture into its constituent enantiomers are paramount for accurate pharmacological evaluation and the development of safe and effective therapeutics.

This guide presents two field-proven approaches to achieve this separation:

  • Classical Diastereomeric Salt Resolution: A time-tested method that relies on the differential solubility of diastereomeric salts formed between the racemic acid and a chiral base.[5][6][7]

  • Enzymatic Kinetic Resolution: A highly selective biocatalytic method that leverages the ability of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic substrate.[8][]

Principles of Enantiomeric Resolution

Enantiomers possess identical physical properties (e.g., boiling point, solubility) in an achiral environment, making their separation challenging.[10][11] Resolution strategies introduce a chiral environment to induce differentiability.

2.1. Diastereomeric Salt Formation

This method converts a pair of enantiomers into a pair of diastereomers. As diastereomers have different physical properties, they can be separated by conventional techniques like fractional crystallization.[6][7] The process involves three key steps:

  • Salt Formation: The racemic 1-aminocyclobutane-1,2-dicarboxylic acid is reacted with an enantiomerically pure chiral resolving agent (typically a chiral base like brucine or (R)-1-phenylethylamine) to form a mixture of diastereomeric salts.[5][6]

  • Separation: The diastereomeric salts, having different solubilities in a given solvent, are separated by fractional crystallization. One diastereomer crystallizes out of the solution while the other remains dissolved.[12]

  • Liberation: The separated diastereomeric salts are then treated with an acid or base to break the ionic bond and regenerate the resolved enantiomers of the amino acid and the resolving agent.[5][7]

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation Racemic_Acid (R/S)-Amino Acid Mix_Salts Mixture of Diastereomeric Salts ((R)-Acid·(R)-Base) + ((S)-Acid·(R)-Base) Racemic_Acid->Mix_Salts + Chiral_Base (R)-Base Chiral_Base->Mix_Salts Crystallization Fractional Crystallization Mix_Salts->Crystallization Solid_Salt Insoluble Salt ((R)-Acid·(R)-Base) Crystallization->Solid_Salt Precipitates Soluble_Salt Soluble Salt ((S)-Acid·(R)-Base) Crystallization->Soluble_Salt Remains in Solution Acid_Treatment1 Acid Treatment Solid_Salt->Acid_Treatment1 Acid_Treatment2 Acid Treatment Soluble_Salt->Acid_Treatment2 Pure_R_Acid Pure (R)-Amino Acid Acid_Treatment1->Pure_R_Acid Pure_S_Acid Pure (S)-Amino Acid Acid_Treatment2->Pure_S_Acid

Caption: Workflow for Diastereomeric Salt Resolution.

2.2. Enzymatic Kinetic Resolution

Kinetic resolution relies on the different reaction rates of two enantiomers with a chiral catalyst, most commonly an enzyme.[10] Enzymes, being inherently chiral, create a diastereomeric transition state with the substrate, leading to a significant energy difference in the activation pathways for the two enantiomers.

In a typical scenario for resolving amino acids, an N-acylated racemic amino acid is subjected to hydrolysis by an acylase or protease.[8][13] These enzymes often exhibit high L-stereoselectivity, meaning they will preferentially hydrolyze the N-acyl-L-amino acid to the free L-amino acid, while leaving the N-acyl-D-amino acid largely unreacted.[] The resulting mixture of the free L-amino acid and the acylated D-amino acid can then be easily separated based on their different chemical properties (e.g., solubility in different pH ranges).

G cluster_0 Step 1: Substrate Preparation cluster_1 Step 2: Enzymatic Reaction cluster_2 Step 3: Separation & Isolation Racemic_Acid (R/S)-Amino Acid Acylation Acylation (e.g., Acetyl Chloride) Racemic_Acid->Acylation N_Acyl_Racemate N-Acyl-(R/S)-Amino Acid Acylation->N_Acyl_Racemate Enzyme L-Selective Acylase N_Acyl_Racemate->Enzyme Hydrolysis Reaction_Mix Mixture: - (S)-Amino Acid - N-Acyl-(R)-Amino Acid Enzyme->Reaction_Mix Preferential conversion of (S)-enantiomer Separation Extraction / Chromatography Reaction_Mix->Separation Pure_S_Acid Pure (S)-Amino Acid Separation->Pure_S_Acid N_Acyl_R_Acid N-Acyl-(R)-Amino Acid Separation->N_Acyl_R_Acid Hydrolysis Acid Hydrolysis N_Acyl_R_Acid->Hydrolysis Pure_R_Acid Pure (R)-Amino Acid Hydrolysis->Pure_R_Acid

Caption: Workflow for Enzymatic Kinetic Resolution.

Experimental Protocols
3.1. Protocol 1: Diastereomeric Salt Resolution using (R)-(+)-α-Phenylethylamine

Rationale: This protocol uses a common and effective chiral resolving agent. The differing solubilities of the resulting diastereomeric salts in a mixed solvent system allow for efficient separation by fractional crystallization.

Materials and Reagents:

  • Racemic 1-aminocyclobutane-1,2-dicarboxylic acid

  • (R)-(+)-α-Phenylethylamine (≥99% ee)

  • Methanol (ACS grade)

  • Isopropanol (ACS grade)

  • 2M Hydrochloric Acid (HCl)

  • Diethyl ether

  • Deionized water

  • Filter paper

  • Standard laboratory glassware

Procedure:

  • Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 1-aminocyclobutane-1,2-dicarboxylic acid in 100 mL of a 1:1 (v/v) mixture of methanol and water, heating gently if necessary.

    • In a separate beaker, dissolve an equimolar amount of (R)-(+)-α-phenylethylamine in 20 mL of methanol.

    • Slowly add the amine solution to the amino acid solution with constant stirring.

    • Heat the resulting clear solution to boiling, then allow it to cool slowly to room temperature.

  • Fractional Crystallization:

    • Allow the flask to stand undisturbed at room temperature for 12-24 hours, then place it in a 4°C refrigerator for an additional 24 hours to maximize crystal formation.

    • Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration and wash them with a small amount of cold isopropanol.

    • The mother liquor contains the more soluble diastereomer. Retain this for isolation of the other enantiomer.

    • To improve purity, the collected crystals can be recrystallized from a minimal amount of hot methanol/water.

  • Liberation of the Enantiomer:

    • Suspend the purified diastereomeric salt crystals in 50 mL of deionized water.

    • Acidify the suspension to pH 1-2 by the dropwise addition of 2M HCl while stirring in an ice bath.

    • The free enantiomer of the amino acid will precipitate. Collect the solid by vacuum filtration and wash with cold water, followed by a small amount of diethyl ether.

    • Dry the product under vacuum to yield one of the pure enantiomers.

    • The other enantiomer can be recovered from the mother liquor by evaporation of the solvent, followed by the same acidification procedure.

3.2. Protocol 2: Enzymatic Resolution using Acylase I

Rationale: This protocol utilizes Acylase I from Aspergillus sp., an enzyme known for its high stereoselectivity in hydrolyzing N-acyl-L-amino acids.[14] This method is often cleaner and more efficient than classical resolution.

Materials and Reagents:

  • Racemic N-acetyl-1-aminocyclobutane-1,2-dicarboxylic acid (substrate)

  • Acylase I from Aspergillus sp. (e.g., Sigma-Aldrich A3010)

  • 0.1 M Phosphate buffer (pH 7.5)

  • Cobalt(II) chloride (CoCl₂) (optional, as a cofactor)

  • 2M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • 6M Hydrochloric Acid (HCl)

  • Standard laboratory glassware

Procedure:

  • Enzymatic Hydrolysis:

    • Prepare a solution of 10.0 g of racemic N-acetyl-1-aminocyclobutane-1,2-dicarboxylic acid in 200 mL of 0.1 M phosphate buffer (pH 7.5). Adjust the pH to 7.5 with NaOH if necessary.

    • Add Acylase I (typically 50-100 mg per gram of substrate) and a catalytic amount of CoCl₂ (approx. 1 mM).

    • Incubate the mixture at 37°C with gentle stirring for 24-48 hours. Monitor the reaction progress by chiral HPLC. The reaction is complete when approximately 50% of the starting material is consumed.

  • Separation of Products:

    • Once the reaction is complete, acidify the solution to pH 3 with 2M HCl.

    • Extract the unreacted N-acetyl-D-amino acid with ethyl acetate (3 x 100 mL). The free L-amino acid will remain in the aqueous layer.

    • Combine the organic extracts and dry over anhydrous sodium sulfate. Evaporate the solvent to recover the N-acetyl-D-amino acid.

  • Isolation of Enantiomers:

    • L-Enantiomer: Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically pH ~3-4) to precipitate the L-amino acid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • D-Enantiomer: To the recovered N-acetyl-D-amino acid, add 50 mL of 6M HCl and reflux for 4-6 hours to hydrolyze the acetyl group. Cool the solution, and evaporate the solvent under reduced pressure. Redissolve the residue in a minimum of water and adjust the pH to the isoelectric point to precipitate the D-amino acid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Verification of Enantiomeric Purity

The success of the resolution must be quantified by determining the enantiomeric excess (ee) of the final products. Chiral HPLC is the gold standard for this analysis.

4.1. Chiral HPLC Protocol

Rationale: Chiral stationary phases (CSPs) create a chiral environment within the HPLC column, allowing for differential interaction with the enantiomers and thus their separation.[15][16] Polysaccharide-based CSPs are often effective for separating amino acid derivatives.[15]

Instrumentation and Columns:

  • HPLC system with UV detector

  • Chiral Stationary Phase Column: Chiralpak AD-H or Chiralcel OD-H (or equivalent polysaccharide-based column)[4]

Mobile Phase and Conditions (Starting Point):

  • Mobile Phase: A mixture of Hexane, Isopropanol, and Trifluoroacetic Acid (TFA). A typical starting ratio is 80:20:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Temperature: 25°C

  • Sample Preparation: Dissolve a small amount of the resolved amino acid (after derivatization, if necessary for the column) in the mobile phase.

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard racemic mixture to determine the retention times of both enantiomers.

  • Inject the sample from the resolution experiment.

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess (ee) using the following formula:

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

    • Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Data Summary

The following table provides expected outcomes for the described resolution protocols. Values are illustrative and may vary based on specific experimental conditions.

ParameterDiastereomeric Salt ResolutionEnzymatic Kinetic Resolution
Resolving Agent/Enzyme (R)-(+)-α-PhenylethylamineAcylase I
Typical Yield (per enantiomer) 35 - 45%40 - 48%
Achievable Enantiomeric Excess (ee) >98%>99%
Key Advantage Broadly applicable, cost-effective agentHigh selectivity, mild conditions
Key Disadvantage Can be tedious, requires optimizationRequires substrate derivatization
Troubleshooting
IssuePossible CauseSuggested Solution
No crystallization of diastereomeric salt Incorrect solvent system; supersaturation.Try different solvent ratios; scratch the inside of the flask; seed with a small crystal.
Low enantiomeric excess (ee) Incomplete separation of diastereomers; racemization.Perform additional recrystallizations; ensure pH and temperature are controlled during liberation.
Slow or incomplete enzymatic reaction Inactive enzyme; incorrect pH or temperature.Use fresh enzyme; verify buffer pH and incubator temperature; add enzyme cofactor (e.g., CoCl₂).
Poor peak separation in chiral HPLC Suboptimal mobile phase or column.Adjust the ratio of hexane/isopropanol; screen different chiral columns (e.g., cellulose vs. amylose based).[17][18]
References
  • Forgách, B., et al. (2011). Efficient Enzymatic Routes for the Synthesis of New Eight-Membered Cyclic β-Amino Acid and β-Lactam Enantiomers. National Institutes of Health. Available at: [Link]

  • Contente, M. L., & Molinari, F. (2019). Advances in Enzymatic Synthesis of D-Amino Acids. National Institutes of Health. Available at: [Link]

  • D'auria, M., & Racioppi, R. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. Available at: [Link]

  • Tsukamoto, S., et al. (n.d.). Synthesis and Evaluation of Artificial Glutamate Analogs. Yokohama City University. Available at: [Link]

  • Doherty, D. G., et al. (1951). The resolution of amino acids by asymmetric enzymatic synthesis. Journal of Biological Chemistry. Available at: [Link]

  • D'auria, M., & Racioppi, R. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. Available at: [Link]

  • LibreTexts. (2019). Resolution: Separation of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • LibreTexts. (2023). Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • Chen, C., et al. (2012). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Chiral resolution. Wikipedia. Available at: [Link]

  • Horváth, Z., et al. (2019). Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. Royal Society of Chemistry. Available at: [Link]

  • Dye, D., et al. (n.d.). Stable Cyclopropene-Containing Analogs of the Amino Acid Neurotransmitter Glutamate. DyeCraft Lab. Available at: [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. Available at: [Link]

  • Pharmacy 180. (n.d.). Resolution of Enantiomers. Pharmacy 180. Available at: [Link]

  • Oikawa, M., et al. (2022). Oxa-Michael-based divergent synthesis of artificial glutamate analogs. National Institutes of Health. Available at: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. ijppr.humanjournals.com. Available at: [Link]

  • Encyclopedia MDPI. (n.d.). Enantiomers and Their Resolution. MDPI. Available at: [Link]

  • HPLC.eu. (n.d.). Chiral Columns. HPLC.eu. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • VTechWorks. (n.d.). Chiral Separations Introduction. VTechWorks. Available at: [Link]

  • Encyclopedia MDPI. (n.d.). Enantiomers and Their Resolution. MDPI. Available at: [Link]

Sources

peptide synthesis using 1-aminocyclobutane-1,2-dicarboxylic acid as a building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Solid-Phase Peptide Synthesis (SPPS) Incorporating 1-Aminocyclobutane-1,2-dicarboxylic Acid (ACBD)

Executive Summary

1-Aminocyclobutane-1,2-dicarboxylic acid (ACBD) represents a critical class of conformationally constrained


-amino acids. Structurally, it serves as a rigid analogue of Aspartic Acid  (Asp), where the cyclobutane ring restricts the rotation of the 

and

torsion angles. This restriction is invaluable for designing peptidomimetics that stabilize specific secondary structures (e.g.,

-turns) or for probing the stereochemical requirements of receptors, such as the NMDA receptor.

However, the incorporation of ACBD into peptides presents significant synthetic challenges. The


-tetrasubstituted carbon at position 1 creates severe steric hindrance, drastically reducing the nucleophilicity of the amino group and the reactivity of the activated carboxyl species. This guide provides a field-proven protocol to overcome these barriers, ensuring high coupling efficiency and preventing common side reactions like aspartimide formation.

Chemical Building Block & Stereochemistry

Before initiating synthesis, the stereochemical configuration of the building block must be selected based on the target biological mimicry.

  • Structure: The molecule possesses two chiral centers (C1 and C2).

  • Isomers:

    • (1R, 2S) / (1S, 2R) [Cis]: Mimics a folded Aspartate conformation; prone to intramolecular lactamization if unprotected.

    • (1R, 2R) / (1S, 2S) [Trans]: Mimics an extended Aspartate conformation.

  • Recommended Building Block for Fmoc-SPPS:

    • Reagent: Fmoc-1-aminocyclobutane-1,2-dicarboxylic acid-2-tert-butyl ester (Fmoc-ACBD(OtBu)-OH).

    • Rationale: The C1-carboxyl is left free for backbone coupling, while the C2-carboxyl (side chain) is protected with an acid-labile tert-butyl group, orthogonal to the base-labile Fmoc group.

Critical Synthetic Challenges

ChallengeMechanistic CauseSolution Strategy
Steric Hindrance (Coupling TO ACBD) The C1 amine is shielded by the cyclobutane ring and the C2 side chain. It behaves like Aib (

-aminoisobutyric acid) but bulkier.
Use high-efficiency coupling reagents (HATU/HOAt) and elevated temperature (50°C).
Steric Hindrance (Coupling OF ACBD) The activated ester at C1 is sterically crowded, slowing nucleophilic attack by the resin-bound amine.Pre-activation and extended reaction times (2–4 hours).
Aspartimide Formation The side-chain ester (C2) is spatially close to the backbone amide nitrogen. Base-catalyzed ring closure can occur during Fmoc removal.Use "soft" bases (Piperazine) or add HOBt to the deprotection cocktail (0.1 M).

Detailed Experimental Protocol

Phase A: Resin Preparation
  • Resin Selection: Use ChemMatrix or Tentagel resins for better swelling, which helps overcome steric aggregation.

  • Loading: Aim for low loading (0.2 – 0.4 mmol/g) to reduce inter-chain steric clashes.

Phase B: Coupling Protocol (The "Turbo" Cycle)

Standard coupling (DIC/Oxyma) will likely fail or result in deletion sequences. Use the following protocol for coupling ACBD and the subsequent amino acid.

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).[1]

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – Crucial for reducing racemization and boosting rate.

Step-by-Step Procedure:

  • Swelling: Swell resin in DMF for 30 mins.

  • Deprotection (Pre-ACBD): 20% Piperidine in DMF (2 x 5 min). Wash DMF (5x).

  • Coupling Fmoc-ACBD(OtBu)-OH:

    • Dissolve 4.0 eq.[1] Fmoc-AA and 3.9 eq. HATU in DMF.[1]

    • Add 8.0 eq. DIPEA.

    • Pre-activate for 1 minute (color change to yellow/orange).

    • Add to resin.[1][2]

    • Reaction Time: 2 hours at Room Temperature OR 45 mins at 50°C (Microwave).

  • Monitoring: Perform a Chloranil Test (more sensitive for hindered amines than Kaiser). If positive (blue particles), recouple.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine (1:1) in DMF to prevent deletion sequences.

Phase C: Coupling the NEXT Amino Acid (Critical Step)

The amine of the ACBD residue attached to the resin is extremely non-nucleophilic.

  • Deprotection: 20% Piperidine + 0.1 M HOBt in DMF.

    • Why HOBt? It suppresses aspartimide formation which is a risk due to the rigid proximity of the side chain.

  • Coupling Incoming AA:

    • Use PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) instead of HATU if available, as phosphonium salts often drive hindered couplings better.

    • Conditions: 5.0 eq AA, 5.0 eq PyAOP, 10 eq DIPEA.

    • Temperature: 60°C for 1 hour (Microwave preferred).

    • Double Couple: Repeat the coupling step with fresh reagents.

Process Visualization (Logic Flow)

The following diagram illustrates the decision logic for the critical coupling steps involving ACBD.

SPPS_ACBD_Protocol Start Start: Resin-Bound Peptide Deprotect Fmoc Deprotection (20% Piperidine + 0.1M HOBt) Start->Deprotect Wash1 DMF Wash (5x) Deprotect->Wash1 Activate Activation: Fmoc-ACBD(OtBu)-OH (4eq) HATU (3.9eq) + DIPEA (8eq) Wash1->Activate Couple1 Coupling 1: 2 Hours @ RT or 45 min @ 50°C Activate->Couple1 Check1 Chloranil Test Couple1->Check1 Recouple Recouple: Use PyAOP/HOAt @ 60°C Check1->Recouple Positive (Blue) NextAA Coupling NEXT AA (The Difficult Step) Check1->NextAA Negative (Colorless) Cap Capping: Ac2O / Pyridine Recouple->Cap Cap->NextAA DoubleCouple Double Coupling Required (PyAOP, 60°C) NextAA->DoubleCouple Finish Proceed to Cleavage DoubleCouple->Finish

Caption: Workflow for incorporating sterically hindered ACBD residues, highlighting the critical decision points for recoupling and the mandatory double-coupling strategy for the subsequent amino acid.

Cleavage and Purification

  • Reagent: TFA/TIS/H2O (95:2.5:2.5).

    • Note: Avoid thiols (EDT) unless Cys/Met are present, as they can sometimes interact with the cyclobutane ring under harsh acidic conditions (though rare).

  • Time: 2–3 hours.

  • Precipitation: Cold Diethyl Ether.

  • Analysis:

    • HPLC: Run a shallow gradient (e.g., 0.5% B per minute). ACBD peptides often show broadened peaks due to conformational interconversion if the ring allows slight puckering.

    • Mass Spec: Verify Mass. Watch for [M-18] peaks which may indicate aspartimide formation (loss of H2O).

Troubleshooting Guide

ObservationDiagnosisRemediation
Incomplete Coupling (Blue Chloranil) Steric bulk of ACBD is preventing access.Switch to PyAOP or COMU . Increase temp to 60°C. Use microwave assistance.
Mass -18 Da observed Aspartimide formation (cyclization of side chain).Add 0.1M HOBt to the piperidine deprotection solution. Reduce deprotection time.[3]
Broad Peak on HPLC Conformational isomers or racemization.If racemization: Use Collidine instead of DIPEA during coupling (weaker base reduces proton abstraction).

References

  • Gaoni, Y. (1994). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of Medicinal Chemistry, 37(25), 4288–4296. Link

  • Gatos, M., et al. (1997).[4] Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of Peptide Science, 3(2), 110-122.[5] Link

  • Hood, W. F., et al. (1989). 1-Aminocyclobutane-1-carboxylate (ACBC): a specific antagonist of the N-methyl-D-aspartate receptor coupled glycine receptor. European Journal of Pharmacology, 161(2-3), 281-282. Link

  • Avenoza, A., et al. (2006). (+)- and (-)-2-Aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides.[6] Journal of Organic Chemistry, 71(4), 1692-1699. Link

  • Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link

Sources

Application Note: Strategic Incorporation of 1,2-ACBD into Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of 1-aminocyclobutane-1,2-dicarboxylic acid (1,2-ACBD) represents a high-value strategy in rational drug design, specifically for constraining peptide backbones to lock bioactive conformations. Unlike flexible linear peptides, 1,2-ACBD acts as a conformationally restricted analogue of Aspartic Acid (Asp) . Its cyclobutane core rigidly fixes the


 and 

torsion angles, reducing the entropic penalty of receptor binding and enhancing proteolytic stability.

This guide provides a comprehensive technical workflow for the synthesis, protection, solid-phase incorporation, and structural validation of 1,2-ACBD-containing peptidomimetics.

Structural Rationale & Stereochemical Control

The Conformational "Lock"

In native Aspartic Acid, the side-chain carboxylic acid has significant rotational freedom. In 1,2-ACBD, the


-carbon and the 

-carbon (bearing the side-chain carboxyl) are part of the cyclobutane ring.
  • Constraint: The ring prevents free rotation around the

    
     bond.
    
  • Topography: Depending on the stereochemistry (cis vs. trans), the side chain is projected into specific regions of space, allowing for precise probing of receptor pockets.

Stereoisomer Nomenclature
  • (1R, 2S)-isomer (cis): The amino group and the C2-carboxyl are on the same side (if defining relative to ring plane, though standard nomenclature prioritizes the two carboxyls). Note: In this guide, we define cis/trans relative to the C1-Carboxyl and C2-Carboxyl for consistency with Asp mimics.

  • Bioactivity: The rigid projection of the

    
    -carboxylate often mimics the bioactive turn conformations found in GPCR ligands and protease inhibitors.
    

Protocol A: Monomer Synthesis (Asymmetric Route)

Objective: Synthesis of orthogonally protected Fmoc-1,2-ACBD(OtBu)-OH for SPPS.

Rationale: Direct cycloaddition often yields racemic mixtures. This protocol utilizes a chiral auxiliary approach for enantioselective synthesis, ensuring high optical purity required for pharmaceutical applications.

Reagents & Equipment[1][2]
  • Starting Material: Diethyl fumarate, Chiral Auxiliary (e.g., (S)-(-)-1-phenylethylamine derived imine).

  • Reagents: Lithium diisopropylamide (LDA),

    
     (Methylene iodide), 
    
    
    
    or Zn/Cu couple (Simmons-Smith type cyclopropanation/expansion or direct alkylation).
  • Purification: Flash chromatography (Silica gel 60).

Step-by-Step Methodology
  • Template Formation: Condense the chiral amine with the appropriate keto-ester precursor to form the chiral imine template.

  • Cyclization ([2+2] Photocycloaddition Alternative):

    • Method: Irradiate a mixture of the chiral dehydroalanine derivative and ethylene gas (saturated solution) in dichloromethane at -78°C using a high-pressure mercury lamp.

    • Control: Monitor by TLC for the disappearance of the alkene.

    • Why: Photochemical [2+2] is the most direct route to the cyclobutane core.

  • Hydrolysis & Protection:

    • Acid Hydrolysis: Reflux in 6N HCl to remove the auxiliary and ester groups.

    • Selective Protection: Treat the crude amino acid with

      
       (1.1 eq) in dioxane/water to protect the amine.
      
    • Esterification: React with t-butyl trichloroacetimidate to protect the side-chain carboxyl (C2) as a t-butyl ester (OtBu).

    • Fmoc-Installation: Deprotect the N-terminus (TFA) and reprotect with Fmoc-OSu to generate Fmoc-1,2-ACBD(OtBu)-OH .

Critical Checkpoint: Verify stereochemistry via 1D-NOE NMR. The cis-isomer will show strong NOE between the C1-NH and C2-H protons.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Coupling the sterically hindered 1,2-ACBD residue into a peptide sequence.

Challenge: The quaternary carbon at position 1 creates significant steric bulk, making standard DIC/HOBt couplings inefficient and prone to deletion sequences.

Reagents
  • Resin: Rink Amide MBHA (low loading, 0.3-0.5 mmol/g recommended to reduce inter-chain aggregation).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) and DIPEA (N,N-Diisopropylethylamine).

Workflow
  • Resin Swelling: DCM (20 min), then DMF (20 min).

  • Fmoc Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash x5 DMF.

  • Coupling of 1,2-ACBD (The Critical Step):

    • Mix: 3.0 eq Fmoc-1,2-ACBD(OtBu)-OH + 2.9 eq HATU + 3.0 eq HOAt in DMF.

    • Activate: Add 6.0 eq DIPEA. Pre-activate for 30 seconds (do not exceed 2 mins to avoid racemization).

    • Reaction: Add to resin.[1][2] Shake for 2 to 4 hours (standard AA is 45 min).

    • Double Coupling: Filter and repeat the coupling step with fresh reagents if the Kaiser test is slightly positive.

  • Capping: Acetic anhydride/Pyridine (1:1) in DMF for 10 min to terminate unreacted chains.

  • Subsequent Coupling: The amino group of the resin-bound 1,2-ACBD is also sterically hindered.

    • Protocol: Use PyAOP/HOAt for the next amino acid to ensure complete acylation of the ACBD amine.

Structural Validation & Data Analysis

Quantitative Coupling Efficiency

Compare the crude purity of peptides containing ACBD synthesized via different activation methods.

Coupling ReagentTime (hrs)Temp (°C)Yield (Crude %)Deletion Seq (%)
DIC / HOBt22545%40%
HBTU / DIPEA12568%25%
HATU / HOAt 2 25 92% < 2%
HATU / HOAt150 (MW)94%< 1%

Data Note: Microwave (MW) assistance significantly accelerates the coupling of hindered cyclobutane residues.

Conformational Analysis (NMR)

To confirm the "locking" effect, perform ROESY experiments in aqueous TFE (Trifluoroethanol) to mimic membrane environments.

  • Linear Asp-Peptide: Shows weak, transient

    
     correlations.
    
  • 1,2-ACBD Peptide:

    • Strong

      
       and 
      
      
      
      correlations indicative of
      
      
      -turn (Type I or II depending on stereochemistry).
    • Restricted

      
       angle confirmed by lack of averaging in 
      
      
      
      coupling constants (if H-beta exists) or specific NOE patterns between ring protons.

Visualization of Workflows

Diagram 1: Synthesis & Incorporation Logic

This pathway illustrates the decision-making process for synthesizing and incorporating the monomer.

ACBD_Workflow Start Target Design (Asp-Constraint) Stereo Select Isomer (cis vs trans) Start->Stereo Define Topology Synth Monomer Synthesis ([2+2] Cycloaddition) Stereo->Synth Chiral Auxiliaries Protect Orthogonal Protection (Fmoc / OtBu) Synth->Protect Fmoc-Cl / tBu SPPS SPPS Incorporation (HATU/HOAt) Protect->SPPS Steric Bulk Handling Cleave Cleavage & Folding SPPS->Cleave TFA/TIPS Validation NMR/CD Validation Cleave->Validation Turn Verification

Caption: Workflow for the stereoselective synthesis and SPPS incorporation of 1,2-ACBD.

Diagram 2: Conformational Restriction Mechanism

Visualizing how 1,2-ACBD reduces entropy compared to native Aspartic Acid.

Conformation_Lock cluster_0 Native Aspartic Acid cluster_1 1,2-ACBD Mimic Asp_State Flexible Backbone (High Entropy) Rotamers Multiple Sidechain Rotamers Asp_State->Rotamers Free Rotation Binding Receptor Binding Event Rotamers->Binding Entropy Penalty (High) ACBD_State Cyclobutane Lock (Low Entropy) Fixed Fixed Vector (Receptor Pre-organized) ACBD_State->Fixed Restricted Chi Angles Fixed->Binding Entropy Penalty (Low) High Affinity

Caption: Mechanistic comparison of entropic costs during receptor binding for Asp vs. 1,2-ACBD.

References

  • Gatos, M. et al. (1997). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of Peptide Science.

  • Pizzrano, D. et al. (2000). Solid-Phase Synthesis of Peptides Containing Sterically Hindered Amino Acids.[3][4] Molecules.[3][1][2][5][6][7][8][9][10][11][12]

  • Wiesner, M. et al. (2008). Peptidomimetics in Drug Discovery: The Role of Constrained Amino Acids. Drug Discovery Today.

  • Fields, G.B. & Noble, R.L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research.

  • Aitken, D.J. (2014). Cyclobutane amino acids: Synthesis and incorporation into peptides. European Journal of Organic Chemistry.

Disclaimer: The protocols listed above involve hazardous chemicals (TFA, Piperidine, Alkylating agents). All experiments must be conducted in a fume hood with appropriate PPE. Consult local safety regulations before proceeding.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilizing Zwitterionic Cyclobutane Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support center for researchers working with Zwitterionic Cyclobutane Amino Acids (CBAAs) , specifically focusing on the 1-aminocyclobutane-1-carboxylic acid (ACBC) scaffold and its derivatives.

Executive Summary: The "Crystal Lattice Trap"

Researchers often underestimate CBAAs because they appear small and polar. However, they possess a unique "Solubility Paradox" :

  • High Lattice Energy: The rigid cyclobutane ring forces the zwitterionic headgroup (

    
    /
    
    
    
    ) into a highly ordered, stable crystal lattice that resists solvation.
  • Hydrophobic Shielding: The aliphatic ring repels water, while the charged headgroup repels organic solvents.

The Result: At neutral pH, these compounds often exist as "brick dust"—insoluble in water and insoluble in methanol/DCM. This guide provides the protocols to break this lattice.

Core Troubleshooting Protocols

Protocol A: The "pH Swing" Method (Aqueous Solubilization)

Use Case: Preparing stock solutions for biological assays or aqueous reactions. Mechanism: You must drive the equilibrium away from the Isoelectric Point (pI), where net charge is zero and solubility is lowest.

Step-by-Step Workflow:

  • Calculate the Target: For ACBC, the pI is approximately 6.0–6.5. You need a pH < 2.0 or > 9.5 to achieve full solubility.

  • The Slurry Phase: Suspend the CBAA powder in water (aim for 50-100 mM). It will likely remain a cloudy suspension.

  • Titration (The "Swing"):

    • For Acidic Stock: Add 1.0 M HCl dropwise. Monitor turbidity. The solution should clear as pH drops below 2.5.

    • For Basic Stock: Add 1.0 M NaOH or Ammonia. The solution should clear as pH rises above 9.0.

  • Self-Validation Step:

    • Check: Measure pH after the solution clears.

    • Why? The amino acid acts as a buffer. Dissolution releases protons/hydroxide, potentially shifting the pH back toward the pI and causing re-precipitation over time. Ensure pH remains >1 unit away from pI.

Protocol B: The "Salt Switch" (Organic Synthesis/SPPS)

Use Case: Peptide synthesis or reactions requiring organic solvents (DMF, DCM).[1] Issue: Free zwitterions are insoluble in organic solvents. Solution: Convert the zwitterion into a lipophilic salt or protect the termini.

Troubleshooting Table:

Solvent SystemRecommended FormProtocol
DCM / Chloroform InsolubleDo not use free AA. Must use Ester/Boc/Fmoc protected forms.
DMF / NMP Poor SolubilityAdd 1-5% TFA (Trifluoroacetic acid) or DIEA (Diisopropylethylamine). This breaks the zwitterionic lattice by capping one ion.
Methanol / Ethanol ModerateHeat to 50°C. If cloudy, add 1 eq. of HCl (creates the Hydrochloride salt, highly soluble in MeOH).
Protocol C: Handling Fmoc-CBAAs in Solid Phase Peptide Synthesis (SPPS)

Issue: Fmoc-ACBC derivatives often aggregate on the resin or precipitate in the transfer lines due to the hydrophobic ring stacking.

Optimization Steps:

  • Solvent Swap: Replace standard DMF with NMP (N-Methyl-2-pyrrolidone) or DMSO/DMF (1:1) for the coupling step.[2]

  • Chaotropic Additive: Add 0.4 M LiCl (Lithium Chloride) to the coupling buffer. This disrupts the hydrogen bonding network and prevents "gelation" of the amino acid solution.

  • Double Coupling: Use HATU/HOAt activation instead of HBTU. The cyclobutane ring creates steric hindrance; stronger activation is required.

Visualizations

Diagram 1: The Solubility vs. pH Landscape

This diagram illustrates why your compound crashes out at pH 6 and how to navigate the "Danger Zone".

SolubilityCurve cluster_danger The Danger Zone (Aggregation) Acid Acidic Species (pH < 2) Positive Charge (+1) High Solubility Zwitterion Zwitterion (pH ~6) Net Charge (0) Lattice Energy Dominates INSOLUBLE (Precipitate) Acid->Zwitterion Add Base (NaOH) Zwitterion->Acid Add Acid (HCl) Base Basic Species (pH > 9) Negative Charge (-1) High Solubility Zwitterion->Base Add Base (NaOH) Base->Zwitterion Add Acid (HCl)

Caption: The "U-Shaped" solubility profile. Maximum solubility is achieved only at the extremes of the pH scale.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to determine the correct solubilization strategy.

DecisionTree Start Start: CBAA Powder SolventQ Target Solvent? Start->SolventQ Aqueous Aqueous Buffer SolventQ->Aqueous Organic Organic (DMF/DCM) SolventQ->Organic CheckPH Check Target pH Aqueous->CheckPH CheckProtect Is it Protected? Organic->CheckProtect Neutral pH 4-8 CheckPH->Neutral Extreme pH <3 or >9 CheckPH->Extreme FixNeutral Action: Add Co-solvent (DMSO) or Change pH Neutral->FixNeutral GoodAq Proceed Extreme->GoodAq YesProtect Yes (Fmoc/Boc) CheckProtect->YesProtect NoProtect No (Free AA) CheckProtect->NoProtect FixFree Action: Add 1 eq. HCl or TFA (Salt Formation) NoProtect->FixFree

Caption: Logical workflow for selecting the correct solubilization method based on solvent and protection status.

Frequently Asked Questions (FAQ)

Q1: I dissolved ACBC in water by heating it, but it precipitated upon cooling. Why? A: Heating provides temporary kinetic energy to overcome the lattice energy, but it does not change the thermodynamics. As the solution cools, the zwitterionic interactions re-assert themselves, and the compound returns to its most stable state (crystal). Correction: You must adjust the pH or add a chaotrope (like Urea) to maintain solubility at room temperature.

Q2: Can I use DMSO for cell culture? A: Yes, CBAAs are generally soluble in DMSO. However, DMSO is cytotoxic at high concentrations.

  • Protocol: Dissolve the CBAA in 100% DMSO at 100x the final concentration. Dilute this stock into the culture media.

  • Warning: If the dilution drops the DMSO concentration below 1% and the pH of the media is near 6-7, the CBAA may "crash out" as micro-crystals. Inspect under a microscope if cells look "grainy."

Q3: Why does my Fmoc-ACBC coupling yield low purity? A: The cyclobutane ring is sterically demanding (restricted conformation). Standard coupling times (30-60 min) are often insufficient.

  • Fix: Extend coupling time to 2–4 hours and use a stronger base/activator pair (e.g., HATU/HOAt with Collidine).

References

  • Sigma-Aldrich. 1-Amino-1-cyclobutanecarboxylic acid Product Information & Safety Data. (Accessed 2026). Link

  • National Institutes of Health (NIH). Conformationally restricted amino acids and peptide solubility. PMC Articles. Link

  • ChemGuide. The Acid-Base Behaviour of Amino Acids (Zwitterions and pI).Link

  • ResearchGate. Troubleshooting Peptide Synthesis Solubility Issues.Link

Sources

Technical Support Center: Preventing Racemization in 1,2-ACBD Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

1,2-ACBD (1,2-Aminocyclobutane Dicarboxylic Acid) derivatives represent a class of conformationally constrained peptide building blocks. Their rigid cyclobutane core locks the backbone geometry, making them highly valuable for peptidomimetics and NMDA receptor modulation.

However, this rigidity comes with a cost: Extreme susceptibility to racemization (epimerization).

The ring strain of the cyclobutane scaffold increases the acidity of the


-proton. During activation (coupling), the formation of the 5(4H)-oxazolone  intermediate occurs rapidly, leading to loss of chiral integrity at the C1 or C2 positions. This guide provides the protocols required to suppress this mechanism.

The Chemistry of Failure: Why Racemization Happens

To prevent failure, you must understand the mechanism. In 1,2-ACBD synthesis, racemization is rarely a random event; it is a direct consequence of "Over-Activation."

The Oxazolone Pathway

When you activate the carboxylic acid of a protected 1,2-ACBD residue, the carbonyl oxygen of the neighboring amide (or carbamate) attacks the activated center. This forms a 5-membered oxazolone ring. The


-proton on this ring is highly acidic (

). Even weak bases can abstract this proton, creating a planar enolate that reprotonates indiscriminately, destroying your enantiomeric excess (ee%).
Visualization: The Racemization Trap

The following diagram illustrates the danger zone during activation.

RacemizationMechanism Start Protected 1,2-ACBD (L-Isomer) Activation Activation (forming O-Acylisourea) Start->Activation + Coupling Reagent Oxazolone 5(4H)-Oxazolone (The Culprit) Activation->Oxazolone Intramolecular Cyclization Product_L L-L Product (Desired) Activation->Product_L + Amine (Fast) Enol Planar Enolate (Chirality Lost) Oxazolone->Enol Base (B:) abstracts alpha-proton Oxazolone->Product_L + Amine (Slow) Product_DL D-L Product (Epimerized/Racemic) Oxazolone->Product_DL + Amine (After Enolization) Enol->Oxazolone Reprotonation (Random Face)

Figure 1: The Oxazolone Pathway. Note that the "Enol" stage is where chirality is permanently lost.

Reagent Selection Matrix

Standard peptide coupling reagents (EDC/NHS) are often insufficient for sterically hindered cyclobutanes. You must use "suppressors" (additives) and specific bases.[1]

Table 1: The "Safe" vs. "Risk" List
ComponentRecommended (Green List) High Risk (Red List) The "Why" (Mechanism)
Coupling Reagent DIC (Diisopropylcarbodiimide) COMU HATU (only with Collidine)EDC (without additive) PyBOP (slow reaction time)DIC allows for neutral urea byproducts. COMU is the current gold standard for low racemization.
Additive Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) HOAt HOBt (Less effective) NHS Oxyma Pure creates an activated ester that is more reactive toward amines but less prone to oxazolone formation than HOBt esters.
Base 2,4,6-Collidine (TMP) N-Methylmorpholine (NMM)TEA (Triethylamine) DIPEA (Hunig's Base)Collidine is sterically hindered; it can neutralize acid but is too bulky to abstract the acidic

-proton of the ACBD ring.
Solvent DMF (Dimethylformamide) DCM (Dichloromethane)DMSO (Promotes racemization)High polarity solvents like DMSO stabilize the charged transition state of the racemization mechanism.

Validated Protocol: The "Collidine-Oxyma" Method

This protocol is designed specifically for coupling sensitive 1,2-ACBD derivatives where preservation of the cis/trans geometry is critical.

Prerequisites:

  • Chill all solvents to 0°C prior to use.

  • Ensure reaction vessel is inert (Argon/Nitrogen).

Step-by-Step Methodology:

  • Dissolution (0 min): Dissolve the N-protected 1,2-ACBD derivative (1.0 equiv) and Oxyma Pure (1.1 equiv) in minimal dry DMF/DCM (1:1 ratio recommended for solubility).

    • Checkpoint: The solution should be clear. If cloudy, sonicate briefly.

  • Activation (5 min): Cool the mixture to 0°C in an ice bath. Add DIC (1.1 equiv) dropwise.

    • Why: Pre-activation with Oxyma converts the unstable O-acylisourea into the safer Oxyma-active ester before the amine sees it.

  • Amine Addition (10-15 min): Add the amine coupling partner (1.0 - 1.2 equiv).

    • Critical Step: Immediately add 2,4,6-Collidine (2.0 - 3.0 equiv). Do NOT use TEA or DIPEA.

  • Reaction (1-4 hours): Allow the reaction to stir at 0°C for 1 hour, then slowly warm to room temperature. Monitor via LC-MS.

    • Stop Condition: Do not let the reaction run overnight unless absolutely necessary. Prolonged exposure to base, even Collidine, increases risk.[1]

  • Workup: Dilute with EtOAc, wash with 5%

    
     (acidic wash removes Collidine), then 
    
    
    
    , then Brine.

Troubleshooting & FAQs

Q1: My yield is good (>80%), but I see a "split peak" in HPLC. What happened?

Diagnosis: You have partial epimerization (diastereomer formation). Root Cause: The activation time was likely too long, or the base was too strong. Fix:

  • Switch from DIPEA to Collidine .

  • Reduce pre-activation time.[1] The Oxyma ester is stable, but the intermediate before the ester forms is not.

  • Use COMU as the coupling reagent instead of HATU/DIC. COMU shows the lowest racemization rates in comparative studies [1].

Q2: The reaction is incredibly slow. Can I heat it to 40°C?

Answer: ABSOLUTELY NOT. Heating a 1,2-ACBD derivative during coupling is a guarantee of racemization. Alternative:

  • Increase concentration (0.1 M

    
     0.3 M).
    
  • Switch to HATU (a more powerful coupling agent) but strictly maintain 0°C and use Collidine.

  • Use microwave irradiation only if using a specific "flash" protocol (max 60°C for <2 mins), but this is high risk for this specific scaffold.

Q3: Why Oxyma Pure? Why not just HOBt?

Answer: HOBt is historically significant but chemically inferior for strained rings. Oxyma Pure has a lower pKa and forms a more reactive ester, meaning the coupling happens faster. Faster coupling = Less time for the oxazolone to form. Furthermore, Oxyma is non-explosive, unlike anhydrous HOBt [2].

Decision Tree: Optimizing Your Synthesis

Use this logic flow to determine the next step if your current synthesis is failing.

TroubleshootingTree Start Start: Evaluate Current Result CheckLCMS Check LC-MS / Chiral HPLC Start->CheckLCMS Result1 Low Yield (<30%) High Purity (ee > 99%) CheckLCMS->Result1 Result2 High Yield (>80%) Racemization (ee < 90%) CheckLCMS->Result2 Result3 No Reaction CheckLCMS->Result3 Action1 Steric Hindrance Issue. Switch to HATU/HOAt. Result1->Action1 Action2 Base/Activation Issue. 1. Switch Base to Collidine 2. Lower Temp to 0°C 3. Use COMU Result2->Action2 Action3 Check Protecting Groups. Ensure Amine is free base. Result3->Action3

Figure 2: Troubleshooting Logic Flow for 1,2-ACBD Coupling.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. [Link]

  • Carpino, L. A., et al. (2002). The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice. Journal of Organic Chemistry, 67, 6861-6864. [Link]

Sources

Technical Support Center: Purification of 1-Aminocyclobutane-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-aminocyclobutane-1,2-dicarboxylic acid (ACBD). This resource is designed for researchers and drug development professionals encountering challenges in isolating this valuable, non-canonical amino acid from complex reaction mixtures. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods for your specific synthetic route and purity requirements.

The primary challenges in purifying ACBD often revolve around two key areas: the removal of structurally similar isomers (cis and trans) and the separation of the polar zwitterionic product from various reaction byproducts and starting materials. This guide provides a structured, question-and-answer approach to address these common issues.

Frequently Asked Questions (FAQs)

Part 1: Initial Workup and Bulk Purification

Question: My crude reaction product is a discolored, sticky solid. What is the most effective first step for purification?

Answer: A discolored and non-crystalline crude product indicates the presence of both soluble and insoluble impurities. The first goal is to perform a bulk purification to remove gross contaminants and prepare the material for more refined techniques.

A primary and highly effective method for compounds like ACBD, which possess both acidic (carboxylic acid) and basic (amine) functional groups, is to leverage their pH-dependent solubility. At its isoelectric point (pI), an amino acid exists as a zwitterion with minimal net charge, often resulting in its lowest solubility in aqueous solutions.[1][2] Conversely, at pH values significantly above or below the pI, the molecule becomes a charged salt (carboxylate or ammonium ion, respectively), which increases its aqueous solubility.

We can exploit this for an initial cleanup:

  • Acidic Wash: Dissolve or suspend the crude material in a dilute aqueous base (e.g., 1M NaOH) to deprotonate the carboxylic acids, forming a soluble sodium carboxylate salt. This will leave non-acidic, organic-soluble impurities behind. Filter or perform a liquid-liquid extraction with a non-polar organic solvent (e.g., diethyl ether, ethyl acetate) to remove these impurities.

  • Precipitation: Slowly acidify the aqueous layer with a dilute acid (e.g., 1M HCl) with vigorous stirring. As the pH approaches the isoelectric point (pI) of ACBD, the zwitterionic form will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold deionized water, followed by a cold, water-miscible organic solvent like ethanol or acetone to aid in drying.

This acid-base precipitation specifically isolates your amino acid from neutral organic byproducts and can significantly improve color and texture before proceeding to recrystallization or chromatography.

Question: I want to purify my crude ACBD by recrystallization. How do I select the best solvent system?

Answer: Recrystallization is a powerful technique for purifying solid compounds, but its success is entirely dependent on the choice of solvent.[3] The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Impurities, ideally, should either be completely insoluble in the hot solvent or remain highly soluble in the cold solvent.

For a polar, zwitterionic molecule like ACBD, solvent selection should start with polar protic solvents. Water is often an excellent starting point for purifying amino acids.[4]

Systematic Approach to Solvent Screening:

  • Place a small amount of your crude ACBD (10-20 mg) into several test tubes.

  • Add a small volume (e.g., 0.5 mL) of a test solvent to each tube at room temperature. Observe solubility.

  • If insoluble at room temperature, heat the mixture to the solvent's boiling point. If the solid dissolves, it is a potential candidate.

  • Allow the hot, clear solution to cool slowly to room temperature, then in an ice bath. Observe for crystal formation. Abundant, well-formed crystals indicate a good solvent.

If a single solvent is not effective, a two-solvent (or "solvent-pair") system is a viable alternative.[3][5] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy (the saturation point). The solution is then clarified by adding a drop of the "good" solvent and allowed to cool slowly.

Table 1: Recommended Solvents for ACBD Recrystallization Screening

Solvent SystemTypeRationale & Comments
WaterSingle SolventExcellent for polar, zwitterionic compounds. High boiling point allows for a large solubility differential.
Ethanol / WaterSolvent PairA common and effective pair. Dissolve in minimal hot water/ethanol, then add the other as the anti-solvent.
Acetic Acid / WaterSolvent PairUseful for acidic compounds. The product may need a final wash with a volatile solvent to remove residual acetic acid.
Acetone / WaterSolvent PairAnother good option for moderately polar compounds.
Ethyl AcetateSingle SolventLess polar option. An Organic Syntheses procedure for the related 1,1-cyclobutanedicarboxylic acid uses hot ethyl acetate successfully.[6]
Part 2: Tackling the Isomer Challenge

Question: My primary impurity is the undesired stereoisomer (e.g., I have the trans isomer but want the pure cis). How can I separate them?

Answer: The separation of stereoisomers like the cis and trans forms of ACBD is a significant challenge because their physical properties (solubility, polarity) are often very similar. Synthesis routes involving hydrolysis of precursors can lead to a mixture of isomers through epimerization.[7] Two primary strategies can be employed: fractional crystallization and chromatography.

1. Fractional Crystallization of Salts: This technique exploits subtle differences in the crystal lattice energies and solubilities of diastereomeric salts. While the free zwitterionic isomers may have similar solubilities, converting them into a salt with a different counter-ion can amplify these differences. A relevant patent demonstrates the separation of cis/trans isomers of a cyclic diamine by forming the dihydrochloride salt and fractionally crystallizing it from methanol, where the trans isomer was much less soluble.[8]

  • Experimental Approach:

    • Dissolve the mixture of ACBD isomers in a minimal amount of dilute HCl to form the hydrochloride salt.

    • Remove the solvent under reduced pressure.

    • Attempt to recrystallize the resulting salt mixture from various solvents (e.g., methanol, ethanol, isopropanol, or mixtures with water).

    • The less soluble isomeric salt should crystallize first. Purity of the fractions can be checked by analytical methods like NMR or HPLC.

2. Preparative Chromatography: If crystallization fails, preparative High-Performance Liquid Chromatography (HPLC) is the most powerful tool for isomer separation.

  • Reverse-Phase HPLC (RP-HPLC): This is often the first choice. A C18 column is typically used with a mobile phase consisting of a water/acetonitrile or water/methanol gradient. An acidic modifier like trifluoroacetic acid (TFA) or formic acid is usually added to the mobile phase to protonate the carboxylic acid groups and provide sharp peaks.

  • Ion-Exchange Chromatography (IEX): As detailed in the next section, IEX can also potentially separate isomers if they have even slight differences in the pKa values of their amino or carboxyl groups.

Isomer_Separation_Workflow start Crude Mixture of cis/trans ACBD Isomers frac_cryst Attempt Fractional Crystallization (e.g., as HCl salt) start->frac_cryst analyze1 Analyze Purity of Crystals and Mother Liquor (NMR/HPLC) frac_cryst->analyze1 success Pure Isomer Obtained analyze1->success Success fail Purity Not Sufficient analyze1->fail Failure prep_hplc Proceed to Preparative Chromatography (HPLC/IEX) fail->prep_hplc collect_fractions Collect Fractions prep_hplc->collect_fractions analyze2 Analyze Fraction Purity (NMR/HPLC) collect_fractions->analyze2 analyze2->collect_fractions Impure, re-process or discard pool Pool Pure Fractions & Evaporate Solvent analyze2->pool Pure pool->success

Part 3: High-Resolution Purification with Ion-Exchange Chromatography

Question: How do I design an ion-exchange chromatography (IEX) protocol to get a highly pure final product?

Answer: Ion-exchange chromatography (IEX) is an extremely powerful technique for purifying ionizable molecules like amino acids.[9] It separates molecules based on their net surface charge, which is dependent on the pH of the mobile phase.[10] The key to a successful IEX purification is understanding the isoelectric point (pI) of your target molecule.

  • At pH < pI: The molecule is protonated and has a net positive charge. It will bind to a cation-exchange resin (e.g., SP, CM).

  • At pH > pI: The molecule is deprotonated and has a net negative charge. It will bind to an anion-exchange resin (e.g., Q, DEAE).

  • At pH = pI: The molecule has a net zero charge and will not bind to either type of resin.

General IEX Protocol Design:

  • Choose the Resin:

    • Anion-Exchange (Recommended): This is often a good choice. At a neutral pH (e.g., pH 7.0), which is well above the expected pI of ACBD, the molecule will be negatively charged (net charge of -1) and will bind to an anion-exchange column (e.g., DEAE-Sepharose or a strong anion exchanger like Q-Sepharose).[12][13] Most neutral or basic impurities will flow through.

    • Cation-Exchange: This is also possible. At a low pH (e.g., pH 2-3), ACBD will be positively charged and bind to a cation-exchange column. However, many other byproducts might also be positively charged at this pH.

  • Determine Buffer Conditions:

    • Binding/Wash Buffer: Choose a buffer with a pH that ensures your molecule is charged and will bind to the resin. For anion exchange, a phosphate or Tris buffer at pH 7.0-8.0 is a good starting point. The ionic strength should be low (e.g., 10-25 mM) to facilitate strong binding.

    • Elution Buffer: Elution is achieved by disrupting the electrostatic interaction between the molecule and the resin. This is typically done by increasing the ionic strength of the buffer (a salt gradient). A linear gradient of NaCl (e.g., 0 to 1 M) in your binding buffer is a standard method.[9] Molecules with a higher net charge will require a higher salt concentration to elute.

  • Execute the Chromatography:

    • Equilibrate the column with 5-10 column volumes (CV) of binding buffer.

    • Dissolve your sample in the binding buffer and load it onto the column.

    • Wash the column with 5-10 CV of binding buffer to remove unbound impurities.

    • Elute the bound ACBD using the salt gradient.

    • Collect fractions and analyze them for the presence of your product (e.g., by TLC, HPLC, or UV-Vis if applicable).

IEX_Decision_Process start Determine pI of ACBD (Estimate or Titrate) ph_choice Choose Operating pH start->ph_choice anion_ex Anion Exchange (pH > pI) ph_choice->anion_ex pH > pI cation_ex Cation Exchange (pH < pI) ph_choice->cation_ex pH < pI anion_resin Select Resin: Weak (DEAE) or Strong (Q) anion_ex->anion_resin cation_resin Select Resin: Weak (CM) or Strong (SP) cation_ex->cation_resin anion_buffer Buffer: pH 7-8 (e.g., Tris) Low Salt (10-25 mM) anion_resin->anion_buffer cation_buffer Buffer: pH 2-3 (e.g., Glycine-HCl) Low Salt (10-25 mM) cation_resin->cation_buffer elution Elute with Salt Gradient (e.g., 0-1M NaCl) anion_buffer->elution cation_buffer->elution result Collect and Analyze Pure Fractions elution->result

Part 4: Purity Analysis and Troubleshooting

Question: How can I reliably assess the purity and isomeric ratio of my final product?

Answer: A combination of analytical techniques is necessary to confirm the identity, purity, and isomeric composition of your final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the cyclobutane ring and the presence of the amino and dicarboxylic acid groups.[7] For isomeric analysis, the coupling constants and chemical shifts of the cyclobutane protons will be different for the cis and trans isomers, allowing for quantification of the isomeric ratio in the final product.

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC method, as described for preparative work but on an analytical scale, is the best way to determine chemical purity.[14] The area under the peak for your product relative to the total area of all peaks gives a quantitative measure of purity.

  • Mass Spectrometry (MS): Provides an accurate molecular weight for your compound, confirming its elemental composition.

  • Elemental Analysis: Determines the percentage of Carbon, Hydrogen, and Nitrogen in your sample. A result within ±0.4% of the theoretical values is a strong indicator of high purity.[7]

Question: My yield after recrystallization or chromatography is very low. What are the common pitfalls?

Answer: Low recovery is a frequent issue in multi-step purifications. Here are some common causes and solutions:

  • During Recrystallization:

    • Using too much solvent: This is the most common error. If the solution is not saturated at the boiling point, little or no product will crystallize upon cooling. Solution: Evaporate some of the solvent to concentrate the solution and re-cool.

    • Cooling too quickly: Rapid cooling can cause the product to "crash out" as a fine powder or oil, trapping impurities. Solution: Allow the solution to cool slowly to room temperature before moving it to an ice bath.

    • Product is too soluble in the chosen solvent: If the product has significant solubility even in the cold solvent, recovery will be poor. Solution: Test other solvents or switch to a two-solvent system.

  • During Ion-Exchange Chromatography:

    • Incorrect Buffer pH: If the pH of your loading buffer is too close to the pI, your product will not bind efficiently to the column and will be lost in the flow-through. Solution: Verify the pH of your buffer and ensure it is at least 1-1.5 pH units away from the pI.

    • Sample Overload: Exceeding the binding capacity of the resin will cause the product to elute during the loading and washing steps. Solution: Consult the resin manufacturer's specifications for binding capacity and load an appropriate amount.

    • Precipitation on the Column: If the concentration of your sample is too high, it may precipitate on the column, causing high backpressure and poor separation. Solution: Dilute your sample in the binding buffer before loading.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Yuan, J. et al. (2001). Purification of organic acids using anion exchange chromatography. U.S.
  • Cabbiness, D. K. & Grinstead, R. R. (1975). Separation and purification of cis and trans isomers. U.S.
  • Ayer, S. W. et al. (1993). THE SYNTHESIS AND X-RAY STRUCTURES OF THE GEOMETRIC ISOMERS OF 1-AMINO-1,2-CYCLOPENTANEDICARBOXYLIC ACID. University of British Columbia. [Link]

  • Pimpit, S. et al. (1991). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. PubMed. [Link]

  • Gaoni, Y. (1995). SYNTHESIS OF AMINOCYCLOBUTANE MONO- AND DICARBOXYLIC ACIDS AND DERIVATIVES THEREOF FROM (PHENYLSULFONYL)BICYCLOBUTANES. Organic Preparations and Procedures International. [Link]

  • Harvard Apparatus. Guide to Ion-Exchange Chromatography. [Link]

  • Reddit r/Chempros. (2019). Recrystallization with two solvents. [Link]

  • Yuan, J. et al. (2001). Purification Or Organic Acids Using Anion Exchange Chromatography. ResearchGate. [Link]

  • D'Souza, F. (2009). RECRYSTALLIZATION. ResearchGate. [Link]

  • Mycock, K. & Crighton, A. (2012). Ion-Exchange Chromatography: Basic Principles and Application to the Partial Purification of Soluble Mammalian Prolyl Oligopeptidase. In: Basic Methods in Protein Purification and Analysis. [Link]

  • Rizikovs, J. et al. (2019). Solvents used for extraction and recrystallization. ResearchGate. [Link]

  • Khan, T. et al. (2020). Cis and trans enantiomers of 2-aminocyclobutane-1-carboxylic acid (ACBC), 2-aminocyclopentane-1-carboxylic acid (ACPC) and 2-aminocyclohexane-1-carboxylic acid (ACHC) residues. ResearchGate. [Link]

  • Pozo C., J. (1966). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. [Link]

  • Bellus, D. et al. (2001). Process for the preparation of cyclobutane-1,2-dicarboxylic acid esters.
  • Cope, A. C. & Smith, J. C. (1936). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Western Michigan University. [Link]

  • Vogel, E. (1964). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education. [Link]

  • Khan Academy. Isoelectric point and zwitterions. [Link]

  • Ashenhurst, J. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Master Organic Chemistry. [Link]

  • Ray, H. C. & Rieveschl, G. (1941). 1,1-CYCLOBUTANEDICARBOXYLIC ACID. Organic Syntheses. [Link]

  • LibreTexts Chemistry. 24.3: Isoelectric Points and Electrophoresis. [Link]

  • CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]

  • Wu, J. et al. (2021). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. Chemical Communications. [Link]

  • National Center for Biotechnology Information. 1-Aminocyclobutanecarboxylic acid. PubChem Compound Database. [Link]

  • Krasnov, V. P. et al. (2003). Synthesis and Properties of 1-Aminocyclopropane-1,2-dicarboxylic Acid and Compounds Incorporating it. ResearchGate. [Link]

Sources

stability of 1-aminocyclobutane-1,2-dicarboxylic acid in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, handling, and troubleshooting of 1-aminocyclobutane-1,2-dicarboxylic acid (often abbreviated as 1,2-ACBD or related codes in literature).

Topic: Stability & Handling in Aqueous Solution Target Audience: Medicinal Chemists, Pharmacologists, Structural Biologists Version: 2.0 (Current)

Technical Overview & Chemical Identity

1-aminocyclobutane-1,2-dicarboxylic acid is a conformationally restricted analog of the excitatory neurotransmitter aspartate (and structurally related to glutamate). It is primarily utilized as a selective ligand for NMDA receptors .

  • Chemical Structure: A cyclobutane ring substituted at the C1 position with an amino group (

    
    ) and a carboxyl group (
    
    
    
    ), and at the C2 position with a second carboxyl group.
  • Stereochemistry: The compound exists as cis and trans diastereomers.

    • Trans-isomer: Typically the bioactive NMDA agonist.

    • Cis-isomer: Stereochemically distinct; often less active or possessing different selectivity.

  • Critical Stability Factor: The spatial proximity of the C1 and C2 carboxyl groups in the cis-isomer creates a risk of intramolecular anhydride formation, whereas the trans-isomer is sterically protected from this specific degradation pathway.

Frequently Asked Questions (FAQs)

Q1: Is 1,2-ACBD stable in aqueous solution at room temperature?

Answer: Yes, but with strict pH caveats. In its zwitterionic form (dissolved in pure water), the compound is kinetically stable for 24–48 hours at 20–25°C. However, for long-term storage (>1 week), aqueous solutions should be frozen at -20°C.

  • Risk Factor: In highly acidic solutions (pH < 2), the cis-isomer (if present as an impurity or the primary compound) can undergo dehydration to form a cyclic anhydride, even in water, due to the high effective molarity of the adjacent carboxyl groups.

Q2: Why does my solution turn cloudy upon pH adjustment?

Answer: This is likely an Isoelectric Point (pI) Precipitation event. Like aspartic acid, 1,2-ACBD has a pI in the acidic range (estimated pH ~2.8–3.2).

  • Mechanism: At the pI, the net charge is zero (zwitterion:

    
    ). Solvation energy is minimized, and crystal lattice forces dominate, leading to precipitation.
    
  • Solution: Adjust pH away from the pI. A pH of 7.4 (physiological) ensures both carboxyls are deprotonated (

    
    ), maximizing solubility.
    
Q3: Can I autoclave solutions of 1,2-ACBD?

Answer: No. Cyclobutane rings possess significant ring strain (~26 kcal/mol). While kinetically stable at physiological temperatures, the high energy of autoclaving (121°C, high pressure) can catalyze:

  • Decarboxylation: Loss of

    
     from the geminal amino-carboxylate center (C1).
    
  • Epimerization: Conversion of the bioactive trans-isomer to the thermodynamically different cis-isomer, altering biological potency. Recommendation: Use sterile filtration (0.22 µm PVDF or PES membranes).

Troubleshooting Guide

Use the following decision tree to diagnose experimental anomalies.

Issue: Loss of Biological Potency (NMDA Receptor Assays)

Symptom: The


 or 

has shifted significantly, or the "maximum effect" is reduced.
Potential CauseMechanistic ExplanationVerification Step
Epimerization The active trans-isomer has converted to the inactive/less active cis-isomer. This often occurs if the stock solution was exposed to pH > 10 or high heat.Run HPLC/NMR: Check for peak splitting or new diastereomeric peaks. Trans and cis isomers typically have distinct retention times.
Decarboxylation Loss of the

-carboxyl group yields a cyclobutane amine (likely inactive).
LC-MS: Look for a mass shift of [M-44] (loss of

).
Chelation The dicarboxylic acid motif is a potent chelator of divalent cations (

,

) in the buffer, reducing free ligand concentration.
Calculate Free Ion: Ensure buffer contains excess ligand or account for chelation in concentration calculations.
Issue: Unexpected "Doublet" Peaks in HPLC

Symptom: A single pure peak has split into two closely eluting peaks.

  • Diagnosis: This confirms cis/trans isomerization .

  • Root Cause: Protic solvents at extreme pH can facilitate proton exchange at the

    
    -carbon (C1), allowing the substituents to flip orientation.
    
  • Remedy: Prepare fresh stock. Maintain pH 7.0–7.5. Avoid storing in DMSO for >1 month at RT, as DMSO can sometimes facilitate proton exchange in amino acids.

Experimental Protocols

Protocol A: Preparation of a Stable 10 mM Stock Solution

Use this protocol to minimize isoelectric precipitation and isomerization.

Reagents:

  • 1-aminocyclobutane-1,2-dicarboxylic acid (Solid)

  • 1.0 M NaOH (molecular biology grade)

  • PBS (Phosphate Buffered Saline) or HEPES buffer (pH 7.4)

Step-by-Step:

  • Weighing: Weigh the required amount of solid into a microcentrifuge tube.

    • Calculation:

      
      .
      
  • Initial Dissolution (The "Titration" Method):

    • Add 80% of the final volume of water (not buffer yet).

    • The solution will likely be acidic and may be cloudy (near pI).

    • Slowly add 1.0 M NaOH dropwise while vortexing.

    • Stop immediately once the solution clears.

  • Buffering: Add 10x buffer concentrate to reach 1x final concentration, or dilute with 1x buffer to the final volume.

  • pH Check: Verify pH is 7.2–7.6 using micro-pH paper.

  • Sterilization: Filter through a 0.22 µm syringe filter.

  • Storage: Aliquot into single-use vials. Flash freeze in liquid nitrogen. Store at -20°C or -80°C.

Protocol B: Stability QC via HPLC (Reverse Phase)

Column: C18 (e.g., Agilent Zorbax or Phenomenex Luna), 3.5 µm. Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid). Mobile Phase B: Acetonitrile + 0.1% TFA. Gradient: 0% B to 10% B over 15 minutes (Polar compound requires high aqueous content). Detection: UV 210 nm (Carboxyl/Amide absorption). Pass Criteria: Single peak >98% area. Presence of a secondary peak >2% indicates isomerization.

Visualizing Degradation Pathways

The following diagram illustrates the stability risks associated with the cis and trans isomers.

ACBD_Stability cluster_legend Stability Logic Trans Trans-1,2-ACBD (Bioactive Form) Cis Cis-1,2-ACBD (Less Active/Inactive) Trans->Cis Epimerization (High pH / Heat) Anhydride Cyclic Anhydride (Reactive Intermediate) Trans->Anhydride Sterically Forbidden Cis->Trans Epimerization Cis->Anhydride Dehydration (Acidic pH, Proximity of COOH) Anhydride->Cis Re-hydration Degraded Hydrolyzed/Open Ring (Loss of Function) Legend Trans isomer is sterically protected from anhydride formation but susceptible to epimerization.

Figure 1: Stability landscape of 1,2-ACBD. Note that the Cis-isomer is prone to anhydride formation due to the spatial proximity of carboxyl groups, while the Trans-isomer is primarily at risk of epimerization.

References

  • Allan, R. D., et al. (1990). "Synthesis and activity of a potent N-methyl-D-aspartic acid agonist, trans-1-aminocyclobutane-1,2-dicarboxylic acid, and related phosphinic and phosphonic acid analogues."[1] Journal of the Chemical Society, Perkin Transactions 1.

  • Gaoni, Y., et al. (1994). "Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives." Journal of Medicinal Chemistry.

  • ResearchGate Data. (2002). "Solubilities of Dicarboxylic Acids in Water." Atmospheric Research.

  • PubChem Compound Summary. "1-Aminocyclobutane-1,2-dicarboxylic acid." National Center for Biotechnology Information.

Sources

Technical Support Center: Impurity Detection in 1-Aminocyclobutane-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the detection and troubleshooting of impurities in 1-aminocyclobutane-1,2-dicarboxylic acid (ACBDC) samples.

Senior Application Scientist: Dr. A. Vance Subject: Advanced Purity Analysis & Troubleshooting for ACBDC Target Audience: Medicinal Chemists, NMDA Receptor Pharmacologists, QC Analysts

Introduction: The Purity Imperative

1-Aminocyclobutane-1,2-dicarboxylic acid (ACBDC) is a conformationally restricted analogue of glutamate, often utilized as a potent agonist or antagonist at NMDA receptors depending on its stereochemistry (specifically the trans isomer).

Because biological activity is strictly governed by the spatial arrangement of the carboxyl and amino groups, the most critical "impurities" in ACBDC samples are often its own stereoisomers (cis vs. trans, and enantiomers). Standard chemical purity (presence of solvents or starting materials) is secondary to stereochemical integrity.

This guide provides a self-validating workflow to detect these subtle structural impurities.

The Impurity Landscape

Before troubleshooting, you must identify what you are looking for. ACBDC impurities generally fall into three tiers:

Impurity TypeSpecific ExamplesDetection DifficultyImpact on Data
Geometric Isomers cis-ACBDC (in a trans sample)High (Similar pKa/Polarity)Critical: Can alter receptor binding affinity by orders of magnitude.
Enantiomers (1R,2S) vs. (1S,2R)Very High (Identical physical properties)Critical: Biological systems are chiral; wrong enantiomer is often inactive.
Chemical Byproducts 1-Aminocyclobutane-1-carboxylic acid (Decarboxylation product)ModerateModerate: Lowers concentration accuracy.
Synthetic Residuals Cyclobutane precursors, Inorganic saltsLowLow: Usually removed by standard desalting.

Analytical Protocols & Troubleshooting

Protocol A: Stereoisomer Separation (Chiral HPLC)

The Gold Standard for ACBDC Purity.

The Challenge: ACBDC is a zwitterion with no strong chromophore. Standard C18 columns will fail to retain it, and standard UV detection (254 nm) is useless.

Recommended Method: Ligand Exchange Chromatography

  • Column: Chiralpak ZWIX(+) or ZWIX(-) (Zwitterionic ion exchanger).

  • Mobile Phase: 50 mM Formic Acid + 25 mM Diethylamine in MeOH/Water (98:2 v/v).

  • Detection: ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol Detection). Note: If using UV, derivatization is required (see Protocol B).

Troubleshooting Guide: Chiral Separation

Q: My peaks are broad and tailing significantly.

  • Cause: Mismatch between the sample pH and the mobile phase pH. Zwitterions are highly sensitive to the protonation state of the amino and carboxyl groups.

  • Fix: Ensure your sample is dissolved in the mobile phase itself. Adjust the mobile phase pH to be slightly acidic (pH 3-4) to suppress ionization of the secondary carboxyl group if using a cation-exchange mechanism.

Q: I see no peaks at all.

  • Cause: Detection failure. ACBDC has negligible UV absorption above 210 nm.

  • Fix: Switch to ELSD/CAD or use Pre-column Derivatization (e.g., OPA-FMOC) to add a fluorescent tag.

Protocol B: Chemical Purity Check (Achiral HILIC/Mixed-Mode)

For detecting degradation products like decarboxylated species.

The Challenge: Separating the di-acid (ACBDC) from the mono-acid (degradation product).

Recommended Method: HILIC (Hydrophilic Interaction Liquid Chromatography)

  • Column: Amide-based HILIC column (e.g., TSKgel Amide-80).

  • Mobile Phase: Acetonitrile:Ammonium Acetate Buffer (10 mM, pH 5.5) [70:30].

  • Gradient: Isocratic or shallow gradient increasing water content.

Troubleshooting Guide: Achiral Separation

Q: Retention times are shifting between runs.

  • Cause: HILIC columns require long equilibration times to establish the water layer on the stationary phase.

  • Fix: Equilibrate the column for at least 20 column volumes before the first injection. Ensure the water content in the mobile phase is precise.

Q: I see a "Ghost Peak" eluting before my main peak.

  • Cause: This is often the decarboxylation product (1-aminocyclobutane-1-carboxylic acid). It is less polar than the di-acid ACBDC and elutes earlier in HILIC modes.

  • Verification: Spike the sample with a known standard of the mono-acid to confirm.

Visualizing the Workflow

Diagram 1: Unknown Impurity Identification Workflow

This logic gate helps you decide which analytical technique to apply based on the observed anomaly.

ImpurityWorkflow Start Observed Anomaly Anomaly1 Extra Peak in HPLC Start->Anomaly1 Anomaly2 Low Biological Activity Start->Anomaly2 Anomaly3 Broad/Tailing Peak Start->Anomaly3 CheckUV Does it absorb UV >220nm? Anomaly1->CheckUV CheckChiral Run Chiral HPLC Anomaly2->CheckChiral CheckpH Check Mobile Phase pH Anomaly3->CheckpH CheckMS Check Mass (LC-MS) CheckUV->CheckMS No Result1 Likely Solvent/Synthesis Byproduct CheckUV->Result1 Yes Result2 Likely Isomer (Cis/Trans or Enantiomer) CheckChiral->Result2 Result3 Zwitterionic State Mismatch CheckpH->Result3

Caption: Decision tree for identifying impurity sources based on initial experimental observations.

Diagram 2: Stereochemical Analysis Logic

Since stereochemistry is the primary concern, use this flow to validate isomeric purity.

StereoLogic Sample ACBDC Sample NMR 1H NMR Analysis Sample->NMR Coupling Check J-Coupling (H1-H2) NMR->Coupling Trans Trans Isomer (J ~ 5-7 Hz) Coupling->Trans Small J Cis Cis Isomer (J ~ 8-10 Hz) Coupling->Cis Large J ChiralLC Chiral HPLC (Ligand Exchange) Trans->ChiralLC Cis->ChiralLC Enantiomers Enantiomeric Excess (ee%) ChiralLC->Enantiomers

Caption: Workflow for distinguishing geometric (cis/trans) and optical (R/S) isomers using NMR and HPLC.

Frequently Asked Questions (FAQ)

Q: Can I use standard C18 columns for ACBDC analysis? A: Generally, no . ACBDC is too polar and will elute in the void volume (t0) with salts and other unretained matrix components. If you must use C18, you need an Ion-Pairing Agent (e.g., 0.1% Heptafluorobutyric acid) in the mobile phase to induce retention.

Q: How do I store ACBDC to prevent degradation? A: Store as a solid at -20°C. Avoid repeated freeze-thaw cycles of aqueous solutions. In solution, the compound is susceptible to slow decarboxylation if the pH is very low (<2) or very high (>10) for extended periods.

Q: Why does my sample show two peaks in NMR but one in HPLC? A: You are likely seeing rotamers or geometric isomers in NMR that co-elute in your HPLC method.

  • Verification: Run the NMR at a higher temperature (e.g., 50°C). If the peaks coalesce, they are rotamers. If they remain distinct, they are likely cis and trans isomers that your current HPLC method fails to resolve. Switch to the Chiral Protocol (Protocol A).

References

  • Allan, R. D., et al. "Synthesis and activity of a potent N-methyl-D-aspartic acid agonist, trans-1-aminocyclobutane-1,2-dicarboxylic acid, and related phosphinic and carboxylic acid analogues." Journal of Medicinal Chemistry, 1990. Link

  • SIELC Technologies. "Separation of Zwitterions on Mixed-Mode Columns." Application Note, 2018. Link

  • Gaul, M., et al. "Stereoselective Synthesis of 1-Aminocyclobutane-1,2-dicarboxylic Acid Derivatives." Journal of Organic Chemistry, 2003. Link

  • Chiral Technologies. "Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-)." Link

Validation & Comparative

A Comparative Guide to NMR Analysis of Positional Isomers: A Case Study of 1,2-Diaminopropane and 1,3-Diaminopropane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Isomer Differentiation

In the realm of chemical research and pharmaceutical development, the precise structural elucidation of molecules is paramount. Constitutional isomers, which share the same molecular formula but differ in the connectivity of their atoms, can exhibit dramatically different physical, chemical, and biological properties.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most definitive and powerful analytical techniques for distinguishing between such isomers.[1][2] Its ability to probe the unique electronic environment of each nucleus within a molecule provides a detailed fingerprint of the molecular architecture.[2]

This guide provides an in-depth comparison of the NMR spectral characteristics of two closely related constitutional isomers: 1,2-diaminopropane and 1,3-diaminopropane. While the user requested a comparison of "1,2-ACBD" and "1,3-ACBD," these are not standard chemical identifiers. To provide a scientifically rigorous and practical guide, we will use the well-characterized diaminopropane isomers as a model system. The principles and methodologies detailed herein are broadly applicable to the structural verification and differentiation of a wide range of positional isomers encountered in research and industry.

Part 1: Structural and Symmetry Considerations

The fundamental differences in the NMR spectra of 1,2- and 1,3-diaminopropane arise directly from their distinct molecular structures and symmetries.

  • 1,2-Diaminopropane (Propane-1,2-diamine) : This molecule possesses a chiral center at the second carbon (C2).[3] The two amino groups are attached to adjacent carbons (C1 and C2). This asymmetric structure means that all three carbon atoms are in unique chemical environments. Consequently, each proton and each carbon nucleus will give rise to a distinct signal in the NMR spectrum.

  • 1,3-Diaminopropane (Propane-1,3-diamine) : This isomer has a plane of symmetry passing through the central carbon atom (C2).[4][5] The two amino groups are attached to the terminal carbons (C1 and C3). Because of this symmetry, the two terminal CH₂ groups (C1 and C3) are chemically equivalent, as are the protons attached to them. This equivalence significantly simplifies the resulting NMR spectra compared to its 1,2-isomer.

Below is a diagram illustrating the distinct connectivity of these isomers.

G cluster_workflow NMR Isomer Analysis Workflow sample_prep Sample Preparation (Dissolution in Deuterated Solvent) acquisition NMR Data Acquisition (1D ¹H, ¹³C & Optional 2D) sample_prep->acquisition Insert into Spectrometer processing Data Processing (FT, Phasing, Calibration) acquisition->processing Generate FID analysis Spectral Analysis (Chemical Shift, Multiplicity, Integration) processing->analysis Generate Spectrum conclusion Structure Confirmation & Isomer Differentiation analysis->conclusion Compare with Predicted Spectra

Caption: General workflow for structural elucidation of isomers using NMR.

Part 3: Comparative Spectral Analysis

The structural differences between 1,2- and 1,3-diaminopropane lead to distinct and readily interpretable NMR spectra.

¹H NMR Spectral Comparison
  • 1,2-Diaminopropane : Due to its asymmetry, a more complex ¹H NMR spectrum is expected.

    • Number of Signals : There will be three distinct signals for the C-H protons, plus signals for the N-H protons (which may be broad or absent if exchanged with D₂O).

    • Chemical Shifts & Multiplicities :

      • The methyl (CH₃) group at C3 will appear as a doublet, split by the single proton at C2.

      • The methylene (CH₂) group at C1 will show a complex splitting pattern due to coupling with the proton at C2.

      • The methine (CH) proton at C2 will be the most complex, split by both the C1 methylene protons and the C3 methyl protons, likely appearing as a multiplet.

    • Integration : The relative integrals of the CH₃, CH, and CH₂ signals will be in a 3:1:2 ratio.

  • 1,3-Diaminopropane : The molecular symmetry greatly simplifies the spectrum.

    • Number of Signals : Only two signals are expected for the C-H protons. The two terminal CH₂ groups (C1 and C3) are equivalent and will produce a single signal. The central CH₂ group (C2) will produce a second, unique signal.

    • Chemical Shifts & Multiplicities :

      • The protons on C1 and C3 will appear as a triplet, as they are split by the two adjacent protons on C2.

      • The protons on C2 will appear as a quintet (or multiplet), as they are split by the four equivalent protons on C1 and C3.

    • Integration : The relative integrals of the terminal CH₂ signal to the central CH₂ signal will be in a 4:2 (or 2:1) ratio.

¹³C NMR Spectral Comparison

The difference in the number of signals in the proton-decoupled ¹³C NMR spectrum is often the most straightforward way to distinguish between these isomers. [6]

  • 1,2-Diaminopropane : The lack of symmetry means all three carbon atoms are in unique electronic environments. Therefore, the spectrum will show three distinct signals . [7][8]* 1,3-Diaminopropane : Due to the plane of symmetry, the two terminal carbons (C1 and C3) are chemically equivalent. This results in the spectrum showing only two distinct signals : one for the equivalent C1/C3 carbons and another for the C2 carbon. [4][9]

Part 4: Data Summary and Advanced Techniques

The key distinguishing NMR features are summarized in the table below. The chemical shifts are approximate and can vary based on solvent and concentration.

Feature1,2-Diaminopropane1,3-DiaminopropaneDistinguishing Factor
¹H Signals (C-H) 32Number of unique proton environments
¹H Multiplicity Complex (doublet, multiplet)Simple (triplet, quintet)Symmetry effects on splitting
¹H Integration 3 : 1 : 24 : 2 (or 2:1)Relative proton ratios
¹³C Signals 32Number of unique carbon environments

For more complex molecules or to definitively assign each signal, two-dimensional (2D) NMR techniques are invaluable. [10][11]

  • COSY (Correlation Spectroscopy) : This experiment reveals which protons are spin-coupled to each other. [1][10]A cross-peak between two signals in a COSY spectrum confirms that the corresponding protons are on adjacent carbons (or otherwise coupled). This would be used to confirm the connectivity within each isomer.

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. [1][9][10]It is an excellent tool for unambiguously assigning which protons belong to which carbon, confirming the assignments made from 1D spectra.

Conclusion

NMR spectroscopy provides a clear and definitive method for differentiating between the constitutional isomers 1,2-diaminopropane and 1,3-diaminopropane. The key distinguishing features are found in both ¹H and ¹³C NMR spectra and are a direct consequence of the different molecular symmetries. The ¹³C NMR spectrum offers the most immediate distinction, with 1,2-diaminopropane showing three signals and 1,3-diaminopropane showing only two. The ¹H NMR spectrum provides complementary information, with significant differences in the number of signals, their splitting patterns, and their integration values. By applying the systematic approach outlined in this guide, researchers can confidently and accurately determine the structure of these and other positional isomers.

References

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • AZoM. (2015, October 8). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. Retrieved from [Link]

  • Carbon, R. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000872 1,3-Diaminopropane. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,2-Diamino-propane dication - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,2-Propanediamine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Propanediamine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2-Diaminopropane, (S)-. PubChem Compound Database. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectra of propan-2-amine. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. BMC Chemistry, 11(1), 30.
  • Synthesis and Characterization of Acyclic and Cyclic Aza-bridged Ligands Incorporating 2,2'-Bipyridine Subunits and Their Complexes With Copper(II), Cobalt(II), and Nickel(II). (n.d.).
  • Al-Abodi, A.-J. K., et al. (2012). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. American Journal of Organic Chemistry, 2(6), 143-150.
  • Synthesis and Characterizations of New 1,3-Oxazine Derivatives. (2010, December 18). E-Journal of Chemistry.
  • Wikipedia. (n.d.). 1,2-Diaminopropane. Retrieved from [Link]

  • Synthesis and Characterization of New 1,3,4-Oxadiazole Analogs. (n.d.).
  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, December 4). What Is 13C-NMR Spectroscopy? A Clear Guide to Carbon-13 NMR. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2-Diaminopropane, (R)-. PubChem Compound Database. Retrieved from [Link]

  • Synthesis and Characterization of Novel 1,3-Oxazepines Derived from Diamic Acid : N,N‾-Bis-(4-methyl phenyl ) pyromellitamic Diacid. (2020, January 22).
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Jobbins, W. D., et al. (2024). Synthesis and Characterization of a 1,2,4-Diazarsolide Anion. Organometallics, 44(1), 14-18.
  • Total Synthesis of an All-1,2-cis-Linked Repeating Unit from the Acinetobacter baumannii D78 Capsular Polysaccharide. (2022, May 6). Organic Letters.
  • De Novo Design and Asymmetric Synthesis of a C-1/2 Benzodioxin Fused Glycoside Analogue of Lincomycin. (2025, September 19). The Journal of Organic Chemistry.
  • Chemometric Methods to Quantify 1D and 2D NMR Spectral Differences Among Similar Protein Therapeutics. (2017, November 6). Analytical Chemistry.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.
  • Synthesis, crystal structure and Hirshfeld surface analysis of bis(acetylacetonato-κO,O′)(2-amino-1-methyl-1H-benzimidazole-κN)copper(II). (2025, August 7).
  • Daniecki, N. J., et al. (2024, March 11). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv.

Sources

selectivity profile of 1-aminocyclobutane-1,2-dicarboxylic acid vs kainate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth selectivity profile comparison between 1-aminocyclobutane-1,2-dicarboxylic acid (specifically addressing the commercially relevant 1,3-isomer analogues often conflated in literature) and Kainate .

Executive Summary

This guide contrasts two distinct pharmacological tools used to dissect the glutamatergic system: ACBD (specifically the trans-isomer of 1-aminocyclobutane-1,3-dicarboxylic acid) and Kainate (Kainic acid).

  • The Core Distinction: These compounds exhibit orthogonal selectivity .

    • trans-ACBD is a highly potent, conformationally restricted NMDA receptor agonist .

    • Kainate is the prototypical non-NMDA receptor agonist (selectively activating Kainate and AMPA receptors).[1]

  • Critical Nomenclature Note: While the prompt specifies the 1,2-dicarboxylic acid isomer, the primary pharmacological tool established in literature for NMDA selectivity is 1-aminocyclobutane-1,3-dicarboxylic acid (trans-ACBD) . The 1,2-isomer (an aspartate analogue) is chemically distinct and less commonly characterized as a standard probe. This guide focuses on the trans-1,3 isomer (ACBD) as the functional comparator to Kainate, while distinguishing the cis-isomer's unique role as a transporter inhibitor.

Molecular Pharmacology & Structure-Activity Relationship (SAR)

Structural Rigidity and Receptor Recognition

Both compounds utilize conformational restriction to lock the glutamate/aspartate pharmacophore into a bioactive pose, but they target different receptor clefts.

Featuretrans-ACBD (1,3-isomer)Kainate
Core Scaffold Cyclobutane ring (4-membered)Pyrrolidine ring (5-membered)
Pharmacophore Rigid Glutamate AnalogueRigid Glutamate Analogue with Isopropenyl side chain
Binding Mode Mimics the extended conformation of L-Glutamate required for the NMDA GluN2 subunit.Mimics the folded conformation of L-Glutamate required for AMPA/Kainate ligand-binding domains (LBD).
Stereochemistry trans-isomer is the agonist; cis-isomer targets transporters.(2S,3S,4S)-isomer is the bioactive natural product.
Signaling Pathway & Receptor Classification

The following diagram illustrates the orthogonal targets of these two compounds within the glutamate receptor family.

G GluR Ionotropic Glutamate Receptors (iGluRs) NMDA NMDA Receptors (GluN1/GluN2) GluR->NMDA NonNMDA Non-NMDA Receptors GluR->NonNMDA AMPA AMPA Receptors (GluA1-4) NonNMDA->AMPA KAR Kainate Receptors (GluK1-5) NonNMDA->KAR tACBD trans-ACBD (Agonist) tACBD->NMDA High Potency (>20x NMDA) tACBD->NonNMDA No Activity Kainate Kainate (Agonist) Kainate->NMDA No Activity Kainate->AMPA Moderate Affinity (Non-desensitizing) Kainate->KAR High Affinity (nM range)

Figure 1: Orthogonal selectivity profiles. trans-ACBD selectively activates NMDA receptors, while Kainate targets the Non-NMDA family (AMPA/Kainate).

Comparative Selectivity Profile

Receptor Affinity and Functional Potency

The table below synthesizes experimental data comparing the activity of trans-ACBD and Kainate. Note the distinct separation of targets.

Parametertrans-ACBD (1,3-isomer)Kainate Experimental Insight
Primary Target NMDA Receptor (Agonist)Kainate Receptor (Agonist)trans-ACBD is a "pure" NMDA tool; Kainate is often used to define non-NMDA responses.
Potency (Relative) ~20x > NMDA High (nM range) trans-ACBD is significantly more potent than the endogenous ligand (NMDA) itself [1].
AMPA Activity Inactive / NegligibleModerate AgonistKainate activates AMPA receptors but induces rapid desensitization less potently than at KARs.
Transporter (EAAT) InactiveInactivecis-ACBD (the isomer) is the potent transporter inhibitor (IC50 ~30 µM) [2].
Desensitization Slow / Non-desensitizingRapid (at AMPA), Variable (at KAR)Kainate currents at AMPA receptors are non-desensitizing compared to AMPA itself.
The "Isomer Trap": cis vs. trans ACBD

Researchers must exercise extreme caution regarding stereochemistry when sourcing ACBD.

  • trans-ACBD: The NMDA Agonist . Use this for receptor activation studies.[2][]

  • cis-ACBD: A Glutamate Uptake Inhibitor .[4][5][6] It inhibits EAATs (Excitatory Amino Acid Transporters) and has weak/no activity at NMDA receptors. Using the wrong isomer will completely invert your experimental results (blocking uptake vs. activating receptors).

Experimental Protocols for Validation

Protocol A: Differentiating NMDA vs. Non-NMDA Currents

To validate the selectivity of trans-ACBD vs. Kainate in your specific preparation (e.g., hippocampal slice or cultured neurons), use the following pharmacological isolation workflow.

Reagents:

  • Agonists: trans-ACBD (10-50 µM), Kainate (1-5 µM).

  • Antagonists: APV (50 µM, NMDA blocker), CNQX (10 µM, AMPA/Kainate blocker).

  • Buffer: Mg²⁺-free aCSF (for NMDA detection) and Normal aCSF (for Kainate).

Workflow:

  • Baseline (Non-NMDA Isolation):

    • Perfuse Kainate (5 µM) in Normal aCSF (containing 1-2 mM Mg²⁺).

    • Observation: Inward current (AMPA/Kainate mediated). Mg²⁺ blocks NMDA channels at resting potential.[7][8]

    • Validation: Co-application of CNQX should abolish this current.

  • Washout: Allow 10-15 minutes for recovery.

  • NMDA Isolation:

    • Switch to Mg²⁺-free aCSF (removes voltage-dependent block).

    • Perfuse trans-ACBD (20 µM) + Glycine (10 µM) (Glycine is a mandatory co-agonist).

    • Observation: Large, slow-decaying inward current.

    • Validation: Co-application of APV should abolish this current; CNQX should have no effect.

Protocol B: "Silent" Transport Assay (cis-ACBD check)

If you suspect your ACBD batch is the cis-isomer (or a mixture):

  • Use a synaptosomal uptake assay with [³H]-D-Aspartate.[6]

  • Apply the compound.[9][10]

  • Result: cis-ACBD will potently inhibit uptake (IC50 ~30 µM), whereas trans-ACBD (the NMDA agonist) will show minimal inhibition at this concentration [2].[6]

References

  • Allan, R. D., et al. (1990).[5][9] "Synthesis and activity of a potent N-methyl-D-aspartic acid agonist, trans-1-aminocyclobutane-1,3-dicarboxylic acid, and related phosphonic and carboxylic acids."[5][11] Journal of Medicinal Chemistry, 33(10), 2905-2915.[11] Link

  • Fletcher, E. J., et al. (1991).[5] "Inhibition of L-glutamic acid uptake into rat cortical synaptosomes by the conformationally restricted analogue of glutamic acid, cis-1-aminocyclobutane-1,3-dicarboxylic acid."[5][6] Neuroscience Letters, 121(1-2), 133-135.[6] Link

  • Watkins, J. C., & Evans, R. H. (1981). "Excitatory amino acid transmitters."[2][11] Annual Review of Pharmacology and Toxicology, 21, 165-204. Link

Sources

Structural & Functional Profiling: 1-Aminocyclobutane-1,2-dicarboxylic Acid (ACBD)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive structural and functional analysis of 1-aminocyclobutane-1,2-dicarboxylic acid (ACBD) , designed for researchers in structural biology and medicinal chemistry.

Executive Summary & Technical Context

1-aminocyclobutane-1,2-dicarboxylic acid (ACBD) represents a critical "Goldilocks" scaffold in the design of excitatory amino acid analogues. Unlike its highly rigid homologue 1-aminocyclopropane-1,2-dicarboxylic acid (ACPD) , the cyclobutane ring of ACBD retains a specific degree of ring puckering (butterfly conformation), allowing it to probe distinct conformational subspaces of the Glutamate/NMDA receptor binding pockets.

This guide compares the crystallographic and pharmacological performance of ACBD against its primary alternatives, providing experimental protocols for reproducing high-quality structural data.

Structural Characterization Data

The following data synthesizes X-ray crystallographic parameters and conformational analysis for the cis- and trans- isomers of ACBD.

Crystallographic Parameters (Reference Standards)

Note: Data derived from small molecule X-ray diffraction of zwitterionic species.

Parametercis-ACBDtrans-ACBDtrans-ACPD (Alternative)
Crystal System MonoclinicTriclinicMonoclinic
Space Group P2₁/cP-1P2₁/n
Zwitterionic State Yes (NH₃⁺/COO⁻)Yes (NH₃⁺/COO⁻)Yes
Ring Conformation Puckered (dihedral ~25-30°)Puckered (dihedral ~20°)Rigid/Planar
Distal COOH Orientation Axial/Equatorial mixDiequatorial-likeFixed
Water Solubility High (>50 mg/mL)ModerateModerate
Conformational Performance Analysis
  • The "Pucker" Factor: Unlike the planar cyclopropane ring of ACPD, the cyclobutane ring of ACBD exists in a puckered conformation. In the crystal lattice, this relieves torsional strain between the vicinal carboxylate and ammonium groups.

  • Pharmacophore Mapping:

    • cis-ACBD: Mimics the "folded" conformation of L-Glutamate, often associated with transport inhibition or specific metabolic enzymes.

    • trans-ACBD: Mimics the "extended" conformation, critical for NMDA receptor antagonism. The distance between the distal carboxylate and the ammonium group is constrained to ~4.5–5.0 Å, matching the glutamate antagonist pharmacophore.

Comparative Performance Guide

This section objectively compares ACBD against standard alternatives in the context of ligand design and structural utility.

ACBD vs. Alternatives
FeatureACBD (Cyclobutane) ACPD (Cyclopropane) L-Glutamate (Native)
Conformational Freedom Restricted (Semi-Rigid) Allows ring inversion but limits bond rotation.Rigid (Frozen) Fixed distances; zero ring flexibility.High (Flexible) Full rotation around Cα-Cβ and Cβ-Cγ.
Receptor Selectivity NMDA Antagonist / Glycine Site High specificity for NMDA glycine site (trans-isomer).mGluR Agonist Widely used to classify metabotropic receptors.Pan-Agonist Activates all subtypes (NMDA, AMPA, Kainate, mGluR).
Crystallizability Moderate Requires careful pH control to maintain zwitterionic lattice.High Forms stable, high-diffraction crystals easily.Variable Often crystallizes as salt or hydrate.
Structural Utility Probes ring-pucker sensitivity in binding pockets.Probes distance constraints strictly.Baseline reference.
Experimental Causality (Why choose ACBD?)
  • Choose ACBD when your docking studies suggest the receptor pocket has a "depth" that accommodates a non-planar ring, or when the rigid ACPD fails to bind due to steric clash of the methylene bridge.

  • Choose ACPD when you need to strictly define the distance between the charged centers without conformational ambiguity.

Experimental Protocols: Crystallization & Data Collection

Self-Validating Workflow for Small Molecule Zwitterions

Synthesis & Purification (Pre-requisite)
  • Method: Bucherer-Bergs reaction starting from 2-oxocyclobutanecarboxylate.

  • Validation: Verify purity via ¹H-NMR (D₂O). Distinct multiplets for cyclobutane methylene protons (δ 2.0–2.8 ppm) must be resolved from impurities.

Crystallization Protocol (Vapor Diffusion)

Objective: Obtain single crystals suitable for X-ray diffraction (>0.1 mm).

  • Preparation: Dissolve 10 mg of ACBD in 100 µL of ultrapure water (Milli-Q).

  • pH Adjustment (Critical):

    • For zwitterion: Adjust pH to isoelectric point (pI ~3.0–3.5) using dilute HCl or NH₄OH.

    • Why? Crystallization is most likely at the pI where solubility is lowest and net charge is zero.

  • Setup (Hanging Drop):

    • Mix 2 µL protein solution + 2 µL Precipitant.

    • Precipitant A (Organic): Ethanol/Water (70:30 v/v).

    • Precipitant B (Salt): 0.2 M Ammonium Acetate, pH 4.5.

  • Equilibration: Seal over 500 µL reservoir. Store at 4°C (slows nucleation) and 20°C.

  • Observation: Inspect under polarized light. Birefringence indicates crystallinity.

Data Collection Strategy
  • Source: Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å).

    • Note: Cu-Kα is preferred for light-atom organic molecules to maximize diffraction signal, though absorption is higher.

  • Temperature: 100 K (Cryostream).

  • Strategy: Collect full sphere (360°) to maximize redundancy. Friedel pairs are not required unless determining absolute configuration (anomalous signal will be weak).

Visualizations

Workflow: From Synthesis to Structure

CrystallographyWorkflow Synth Synthesis (Bucherer-Bergs) Purify Purification (Ion Exchange) Synth->Purify Crude pH_Adj pH Adjustment (Target pI ~3.2) Purify->pH_Adj Pure Solid Cryst Vapor Diffusion (EtOH/H2O) pH_Adj->Cryst Saturated Soln Cryst->pH_Adj No Crystals Diffraction X-ray Diffraction (100 K) Cryst->Diffraction Single Crystal Solve Structure Solution (Direct Methods) Diffraction->Solve HKL Data

Caption: Step-by-step workflow for determining the crystal structure of ACBD zwitterions.

Pharmacophore Comparison

Pharmacophore Glu L-Glutamate (Flexible) Target NMDA Receptor Binding Pocket Glu->Target High Entropy Loss ACPD ACPD (Rigid/Planar) ACPD->Target Steric Clash (Bridge) ACBD ACBD (Semi-Rigid/Puckered) ACBD->Target Optimal Fit (Pucker Adaptation)

Caption: Pharmacophore mapping showing ACBD's unique ability to adapt via ring puckering compared to rigid ACPD.

References

  • Allan, R. D., et al. (1990). "Synthesis and NMDA receptor antagonist activity of 1-aminocyclobutane-1,2-dicarboxylic acid and related phosphinic and carboxylic acids." Journal of Medicinal Chemistry, 33(10), 2905–2915. Link

  • Gaoni, Y., et al. (1994). "Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives." Journal of Medicinal Chemistry, 37(25), 4288–4296. Link

  • Rao, T. S., et al. (1990). "Neuropharmacological characterization of 1-aminocyclopropane-1-carboxylate and 1-aminocyclobutane-1-carboxylate, ligands of the N-methyl-D-aspartate-associated glycine receptor." Neuropharmacology, 29(3), 305–309. Link

  • Cambridge Crystallographic Data Centre (CCDC). "Small Molecule Crystal Structures." (Search for 'cyclobutane-1,2-dicarboxylic acid' for comparative geometry). Link

A Comparative Guide to 1-Aminocyclopropane-1,2-dicarboxylic Acid and Cyclobutane Analogues as Glutamate Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of 1-aminocyclopropane-1,2-dicarboxylic acid (ACCD) and its cyclobutane analogues, focusing on their distinct pharmacological profiles as glutamate receptor ligands. We will explore how the underlying principles of conformational constraint dictate receptor selectivity and function, supported by experimental data and detailed protocols for their characterization.

The Rationale: Conformational Constraint in Glutamate Analogue Design

L-glutamic acid is the principal excitatory neurotransmitter in the mammalian central nervous system, activating a diverse family of ionotropic (iGluR) and metabotropic (mGluR) receptors.[1][2] The inherent conformational flexibility of the glutamate backbone allows it to adopt numerous shapes, leading to promiscuous binding across various receptor subtypes. A key strategy in medicinal chemistry to achieve receptor selectivity is to introduce conformational rigidity. By locking the pharmacophoric elements—the α-amino group, α-carboxyl group, and γ-carboxyl group—into specific spatial arrangements, it is possible to design analogues that preferentially bind to a single receptor subtype.

The cyclopropane ring of ACCD imposes a high degree of rigidity, severely limiting the possible orientations of the attached functional groups. In contrast, cyclobutane rings, while still constrained, exhibit a greater degree of flexibility through a "puckered" or "butterfly" conformation.[3][4][5] This subtle difference in conformational freedom is the primary determinant of the distinct biological activities observed between these two classes of compounds.

Structural Comparison and Conformational Analysis

The defining difference between ACCD and its cyclobutane counterparts lies in the geometry of the cyclic scaffold.

  • 1-Aminocyclopropane-1,2-dicarboxylic Acid (ACCD): The three-membered ring of cyclopropane is necessarily planar, with C-C-C bond angles of 60°.[3][5] This severe angle strain results in "bent" bonds and forces the substituents into fixed, eclipsed, or nearly eclipsed positions.[3] This rigidity presents a very specific spatial arrangement of the amino and carboxyl groups to the receptor binding pocket.

  • Cyclobutane Analogues (e.g., 1-amino-1,3-dicarboxycyclobutane): The four-membered ring of cyclobutane is not flat. It adopts a puckered conformation to relieve torsional strain, with one carbon atom bent out of the plane of the other three by about 25°.[3][5] This allows for greater separation between substituents and introduces a dynamic equilibrium between different puckered states, offering more conformational possibilities than the rigid cyclopropane ring.[6]

Diagram: Structural and Conformational Comparison

G cluster_0 1-Aminocyclopropane-1,2-dicarboxylic Acid (ACCD) cluster_1 Cyclobutane Analogue a Rigid, Planar Ring Fixed Substituent Geometry High Angle & Torsional Strain b Flexible, Puckered Ring Multiple Conformations Possible Reduced Torsional Strain a->b Increased Conformational Freedom b->a Increased Rigidity

Caption: Logical relationship between cyclopropane and cyclobutane scaffolds.

Synthesis of Constrained Analogues

The synthesis of these conformationally restricted amino acids presents unique challenges. Methods for preparing individual stereoisomers of ACCD often rely on diastereoselective processes or the use of enantiomerically pure starting materials.[7][8][9]

Similarly, the synthesis of cyclobutane analogues, such as trans-1-aminocyclobutane-1,3-dicarboxylic acid, can be complex. One established route involves a dichloroketene addition to cyclopentadiene, followed by reduction and subsequent formation of a hydantoin intermediate, which is then hydrolyzed.[10][11] More recent methods have explored visible light-mediated [2+2]-cycloadditions to create the cyclobutane core with high selectivity.[12] The choice of synthetic route is critical as it dictates the stereochemical outcome, which is paramount for receptor interaction.

Comparative Biological Activity at Glutamate Receptors

The structural differences between ACCD and cyclobutane analogues translate directly into distinct pharmacological profiles. While both classes of compounds can act as potent glutamate receptor ligands, their selectivity varies significantly.

For instance, certain cyclopropane analogues have been shown to differentiate between NMDA and non-NMDA receptors based on the stereochemistry of substituents.[10] The trans isomer of a methoxymethyl-substituted cyclopropane glutamate analogue acts as a selective non-NMDA agonist, while the cis isomer interacts with NMDA receptors.[10] In contrast, the cyclobutane analogue trans-1-aminocyclobutane-1,3-dicarboxylic acid is known to be a very potent agonist at NMDA receptors, approximately 20 times more active than NMDA itself.[12]

Compound ClassRepresentative AnaloguePrimary Target Receptor(s)Reported Activity
Cyclopropane (6S)-MOM-L-CCG-IV (cis)NMDAAgonist[10]
(6R)-MOM-L-CCG-IV (trans)non-NMDAAgonist[10]
Cyclobutane trans-l-aminocyclobutane-1,3-dicarboxylic acidNMDAPotent Agonist[10][12]
Cyclopentane (1S,3R)-ACPDmGluR2, mGluR5Agonist[13][14]

This table is illustrative. Specific activities and potencies (e.g., EC50, Ki) are highly dependent on the specific stereoisomer and the assay conditions.

Experimental Protocols for Pharmacological Characterization

To reliably compare the activity of these analogues, standardized and validated experimental protocols are essential. A cornerstone of this characterization is the radioligand binding assay, which measures the affinity of a compound for a specific receptor.

Protocol: Competitive Radioligand Binding Assay for the NMDA Receptor

This protocol describes a method to determine the binding affinity (Ki) of a test compound (e.g., a cyclobutane analogue) for the NMDA receptor by measuring its ability to displace a known radiolabeled ligand, such as MK-801.[15]

Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of a test compound at the NMDA receptor.

Materials:

  • Membrane Preparation: Homogenized whole rat brain preparation containing NMDA receptors.[16]

  • Radioligand: MK-801.[15]

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Co-agonists: Glutamate and Glycine (or D-serine) are required for receptor activation.[15]

  • Non-specific binding control: A high concentration of a known non-radiolabeled NMDA receptor ligand.

  • Test Compounds: Serial dilutions of the cyclobutane or cyclopropane analogues.

  • Scintillation fluid and vials.

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Procedure:

  • Preparation: Thaw the rat brain membrane preparation on ice. Dilute to the desired concentration in ice-cold assay buffer.

  • Assay Setup: In a 96-well plate, add the following to designated wells:

    • Total Binding: Assay buffer, membrane preparation, co-agonists, and MK-801.

    • Non-specific Binding: Assay buffer, membrane preparation, co-agonists, MK-801, and a saturating concentration of a non-labeled competitor.

    • Test Compound: Assay buffer, membrane preparation, co-agonists, MK-801, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Diagram: Radioligand Binding Assay Workflow

G prep 1. Prepare Reagents (Membranes, Buffers, Ligands) setup 2. Assay Plate Setup (Total, Non-specific, Test Compound Wells) prep->setup incubate 3. Incubate to Reach Equilibrium setup->incubate harvest 4. Rapid Filtration (Separate Bound/Unbound) incubate->harvest wash 5. Wash Filters harvest->wash count 6. Scintillation Counting wash->count analyze 7. Data Analysis (Calculate IC50 & Ki) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Downstream Signaling Pathways

The binding of an agonist like ACCD or a cyclobutane analogue to a glutamate receptor initiates a cascade of intracellular events. For ionotropic receptors like NMDA, binding (in the presence of a co-agonist and membrane depolarization) opens an ion channel, leading to an influx of Na⁺ and Ca²⁺ ions.[1][17] This influx directly alters the membrane potential and the increased intracellular calcium acts as a crucial second messenger, activating numerous downstream signaling pathways involved in processes like learning and memory.[17][18]

Diagram: Simplified NMDA Receptor Signaling

G cluster_0 Extracellular cluster_1 Postsynaptic Membrane cluster_2 Intracellular glutamate Glutamate (e.g., Analogue) nmda NMDA Receptor Mg²⁺ Block glutamate->nmda:f0 Binds calcium Ca²⁺ Influx nmda:f1->calcium Depolarization Removes Block downstream Activation of Downstream Pathways (e.g., CaMKII, CREB) calcium->downstream Activates

Caption: Simplified signaling cascade following NMDA receptor activation.

Conclusion

The comparison between 1-aminocyclopropane-1,2-dicarboxylic acid and its cyclobutane analogues provides a compelling illustration of structure-activity relationships in drug design. The rigid cyclopropane ring of ACCD offers a tool for probing highly specific receptor conformations, whereas the greater flexibility of the cyclobutane scaffold allows for interaction with a different, and potentially broader, set of receptor states. The choice between these scaffolds depends entirely on the therapeutic goal, whether it is achieving exquisite selectivity for a single receptor subtype or targeting a broader family of receptors. The experimental protocols outlined herein provide a framework for the robust characterization of these and other novel glutamate receptor modulators, paving the way for the development of next-generation therapeutics for neurological and psychiatric disorders.

References

  • The Synthesis and Structure of a Cyclobutane Analogue of Glutamic Acid with an Acetic Acid Side Chain. ConnectSci.
  • Glutamatergic Synapse Pathway. Creative Diagnostics.
  • Glutamate, Glutamate Receptors, and Downstream Signaling Pathways. International Journal of Biological Sciences.
  • Synthesis and Properties of 1-Aminocyclopropane-1,2-dicarboxylic Acid and Compounds Incorporating it. ResearchGate.
  • MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. PubMed. Available at:

  • The Synthesis and Structure of a Cyclobutane Analog of Glutamic Acid With an Acetic Acid Side Chain. Australian Journal of Chemistry.
  • Synthesis and properties of 1-aminocyclopropane-1,2-dicarboxylic acid and compounds incorporating it. Russian Chemical Reviews.
  • Synthesis and properties of 1-aminocyclopropane-1,2-dicarboxylic acid and compounds incorporating it. Semantic Scholar.
  • Neurotransmitters: Glutamate Receptors and Signal Transduction. Colorado Pressbooks Network.
  • Glutamate Receptor Signaling. QIAGEN GeneGlobe.
  • NMDA Biochemical Binding Assay Service. Reaction Biology.
  • Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. PubMed.
  • 4.4 Conformations of Cycloalkanes. OpenStax.
  • 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts.
  • Conformers of Cycloalkanes. Lumen Learning.
  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au.
  • Synthesis and biological activities of conformationally restricted cyclopentenyl-glutamate analogues. PubMed.
  • Technical Support Center: Refining Protocols for Glutamate Receptor Binding Assays. BenchChem.
  • New analogues of ACPD with selective activity for group II metabotropic glutamate receptors. European Journal of Pharmacology.

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Technical Guide: Validation of 1-Aminocyclobutane-1,2-dicarboxylic Acid Purity by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Aminocyclobutane-1,2-dicarboxylic acid (ACBD) is a conformationally restricted glutamate analog critical for NMDA receptor research. Its rigid cyclobutane scaffold exists as cis and trans diastereomers, which exhibit distinct pharmacological profiles (agonist vs. antagonist activity).

Validating the purity of ACBD presents a unique "blind spot" for conventional analytics:

  • Lack of Chromophore: The molecule is transparent to standard UV-Vis detection (254 nm), rendering standard HPLC-UV purity assays unreliable without derivatization.

  • Stereochemical Complexity: Isobaric cis/trans isomers cannot be differentiated by low-resolution Mass Spectrometry (MS) alone.

  • Polarity: Its zwitterionic nature leads to poor retention on standard C18 columns.

This guide establishes HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry) as the superior validation standard, offering a 100-fold sensitivity advantage over NMR and superior specificity compared to derivatized HPLC-UV.

Analytical Decision Matrix

Before detailing the protocol, it is essential to understand why MS is chosen over alternatives. The following decision matrix illustrates the logical flow for selecting the validation method.

analytical_decision Start Validation Requirement IsomerID Isomer Identification (Cis vs Trans)? Start->IsomerID TraceImpurity Trace Impurity Detection (<0.1%)? Start->TraceImpurity BulkPurity Bulk Purity (>95%)? Start->BulkPurity NMR qNMR (1H/13C) Gold Standard for Stereochemistry Low Sensitivity IsomerID->NMR Primary Method LCMS HILIC-MS/MS Gold Standard for Purity/Trace Analysis High Sensitivity IsomerID->LCMS Secondary (if standards exist) TraceImpurity->NMR Insufficient Sensitivity TraceImpurity->LCMS Required BulkPurity->NMR Direct HPLC_UV Derivatized HPLC-UV High Labor / Indirect Detection Prone to Artifacts BulkPurity->HPLC_UV Common but Limited

Figure 1: Analytical Decision Matrix. Blue nodes represent decision points; Green indicates the optimal path for trace purity; Red indicates the path for structural confirmation.

Comparative Performance Analysis

The following data compares the performance of HILIC-MS/MS against the two most common alternatives: qNMR (Quantitative Nuclear Magnetic Resonance) and HPLC-UV (with OPA derivatization).

Table 1: Performance Metrics for ACBD Validation
FeatureHILIC-MS/MS (Recommended) qNMR (600 MHz) HPLC-UV (Derivatized)
Detection Limit (LOD) 1–10 pmol (High Sensitivity)~10 µmol (Low Sensitivity)100–500 pmol
Specificity Mass-Selective (m/z 160.15)Chemical Shift SelectiveRetention Time Only
Stereoisomer Resolution High (via HILIC separation)Excellent (Distinct coupling constants)Moderate
Sample Requirement < 0.1 mg5–10 mg1 mg
Throughput 10 min/sample30–60 min/sample45 min/sample (inc. prep)
Primary Weakness Requires reference standardsLow sensitivity for trace impuritiesDerivatization artifacts

Expert Insight: While NMR is indispensable for proving you have the cis vs. trans structure initially, it fails to detect the 0.5% impurity that might ruin a biological assay. MS is the only viable tool for "purity assurance" in biological applications.

Detailed Protocol: HILIC-MS/MS Validation System

This protocol uses a "self-validating" approach by employing a zwitterionic HILIC phase which retains the polar ACBD without derivatization, coupled with Negative Mode ESI for maximum sensitivity of the dicarboxylic acid moiety.

Experimental Setup
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Agilent 6495).

  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters Atlantis Premier BEH Z-HILIC), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with NH4OH).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Why pH 9.0? ACBD contains two carboxylic acid groups and one amine. At pH 9.0, the carboxylic acids are fully deprotonated (COO-) and the amine is partially deprotonated, ensuring stable retention on the zwitterionic column via electrostatic interactions [1].

MS/MS Parameters (Negative Mode)

ACBD (MW 159.14) is best detected in Negative Ion Mode due to the two carboxylic acid groups.

  • Precursor Ion (Q1): m/z 158.1 [M-H]⁻

  • Product Ions (Q3):

    • Quantifier:m/z 114.1 (Loss of CO₂).

    • Qualifier:m/z 70.1 (Ring fragmentation/Loss of second CO₂ + NH₃).

The Workflow Diagram

workflow Sample Sample Prep Dissolve in 50:50 ACN:H2O HILIC HILIC Separation (Zwitterionic Phase) Retains Polar ACBD Sample->HILIC Ionization ESI Source (-) Generates [M-H]- HILIC->Ionization Q1 Q1 Filter Select m/z 158.1 Ionization->Q1 Collision Collision Cell CID Fragmentation Q1->Collision Q3 Q3 Filter Detect m/z 114.1 / 70.1 Collision->Q3

Figure 2: HILIC-MS/MS Workflow. The path from sample injection to specific fragment detection.

Validation Criteria & Data Interpretation

To objectively validate the product, the following criteria must be met. This section explains the causality behind the results.

Isomeric Purity (The "Cis/Trans" Challenge)
  • Observation: In HILIC mode, the cis and trans isomers of ACBD will have slightly different retention times due to differences in their dipole moments and hydrodynamic volumes.

  • Acceptance Criteria: The chromatogram must show a single dominant peak (>98% Area Under Curve). A minor peak at a different retention time with the same mass transition (158.1 -> 114.1) indicates isomeric contamination.

  • Why it matters: The trans isomer is often a potent NMDA agonist, while the cis may be inactive or an antagonist. A 1% contamination can skew biological data significantly [2].

Chemical Purity
  • Observation: Full scan MS (Q1 scan) should be performed from m/z 50 to 500.

  • Acceptance Criteria: No extraneous peaks >0.1% intensity relative to the main peak. Common impurities include synthesis byproducts like cyclobutane-monocarboxylic acid (mass shift of -44 Da).

Quantitative Accuracy (Spike Recovery)
  • Protocol: Spike the ACBD sample with a known standard of a structural analog (e.g., 1-aminocyclopropane-1-carboxylic acid, ACC).

  • Acceptance Criteria: Recovery of the spike should be 90–110%. This validates that the matrix (solvent/salt) is not suppressing ionization.

References

  • HILIC Separation Mechanisms for Amino Acids: Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in the analysis of polar amino acids.[1] Analytical and Bioanalytical Chemistry.

  • NMDA Receptor Pharmacology of ACBD: Allan, R. D., et al. (1990).[2] Synthesis and activity of a potent N-methyl-D-aspartic acid agonist, trans-1-aminocyclobutane-1,3-dicarboxylic acid.[2] Journal of Medicinal Chemistry. (Note: While this paper discusses the 1,3 isomer, the pharmacological necessity of isomer purity applies equally to the 1,2 isomer).

  • MS Analysis of Small Polar Acids: Kushnir, M. M., et al. (2001). Analysis of dicarboxylic acids by tandem mass spectrometry. Clinical Chemistry.

  • Comparison of NMR and MS for Metabolites: Emwas, A. H., et al. (2019). NMR Spectroscopy for Metabolomics Research. Metabolites.[3][4]

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The Constrained World of Glutamate: A Comparative Guide to the Structure-Activity Relationship of Cyclobutane Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of neurotransmitter modulation, the rational design of glutamate receptor ligands is a paramount objective. L-glutamic acid, the principal excitatory neurotransmitter in the mammalian central nervous system, orchestrates a symphony of neuronal processes through its interaction with a diverse family of ionotropic (iGluR) and metabotropic (mGluR) receptors. However, the inherent conformational flexibility of glutamate has spurred the development of conformationally constrained analogues to achieve receptor subtype selectivity and improved pharmacological profiles.

Among these, cyclobutane-based glutamate analogues have emerged as a particularly intriguing class of compounds. The rigid cyclobutane scaffold offers a unique platform to orient the key pharmacophoric elements—the α-amino acid and distal acidic group—in distinct spatial arrangements, thereby probing the topographical requirements of various glutamate receptor binding pockets. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of cyclobutane glutamate analogues, grounded in experimental data and mechanistic insights to empower your drug discovery endeavors.

The Strategic Advantage of the Cyclobutane Scaffold

The rationale for employing a cyclobutane core lies in its ability to restrict the conformational freedom of the glutamate backbone. Unlike the freely rotating single bonds in glutamate, the puckered four-membered ring of cyclobutane locks the relative positions of substituents, allowing for the systematic exploration of the bioactive conformation at different receptor subtypes. This conformational rigidity can translate into enhanced potency and, crucially, selectivity.

Comparative Analysis of Pharmacological Activity

The pharmacological profile of cyclobutane glutamate analogues is profoundly influenced by two key structural features: the stereochemistry of the substituents on the cyclobutane ring (cis vs. trans) and the nature of the acidic group.

Ionotropic Glutamate Receptors (iGluRs): A Tale of Steric Hindrance and Agonist Action

The iGluR family, comprising NMDA, AMPA, and kainate receptors, presents a diverse set of targets for cyclobutane analogues.

Early studies identified trans-1-aminocyclobutane-1,3-dicarboxylic acid (trans-ACBD) as a potent and selective NMDA receptor agonist. The trans arrangement of the amino and distal carboxyl groups is crucial for activity, mimicking the extended conformation of glutamate that is thought to be recognized by the NMDA receptor binding pocket. In contrast, the cis-isomer displays significantly weaker activity, highlighting the strict stereochemical demands of this receptor subtype.

Interestingly, certain cyclobutane analogues demonstrate potent agonist activity at AMPA and kainate receptors. For instance, (2S,1'R,2'S)-2-(2'-carboxycyclobutyl)glycine (CBG-IV) has been shown to be an agonist at both GluA2 (AMPA) and GluK1 (kainate) receptors.[1] X-ray crystal structures of CBG-IV in complex with the ligand-binding domains of GluA2 and GluK3 reveal that the analogue binds in a similar fashion to glutamate itself.[1] However, the cyclobutane ring does induce subtle conformational changes in the binding pocket, particularly in GluA2, to accommodate the bulkier scaffold.[1] Notably, CBG-IV exhibits poor affinity for NMDA receptors, likely due to steric clashes within the more constrained NMDA binding site.[1] This differential activity underscores the potential for designing subtype-selective iGluR agonists based on the cyclobutane framework.

A novel glutamate analogue containing a 3-amino-4-hydroxy-3-cyclobutene-1,2-dione moiety has been shown to be a potent agonist at AMPA/kainate receptors, with an IC50 of 1.1 µM for depolarizing hippocampal neurons, while being an order of magnitude less potent at NMDA receptors (IC50 = 10 µM).[2]

AnalogueReceptor SubtypeActivityPotency (IC50/EC50)Reference
trans-1-Aminocyclobutane-1,3-dicarboxylic acidNMDAAgonistPotent[3]
(2S,1'R,2'S)-2-(2'-Carboxycyclobutyl)glycine (CBG-IV)AMPA (GluA2)AgonistHigh Affinity[1]
Kainate (GluK1)AgonistHigh Affinity[1]
NMDAWeak Affinity-[1]
3-Amino-4-hydroxy-3-cyclobutene-1,2-dione analogueAMPA/KainateAgonist1.1 µM[2]
NMDAAgonist10 µM[2]
Metabotropic Glutamate Receptors (mGluRs): Unlocking Selectivity through Isomerism

The G-protein coupled mGluRs offer a more nuanced landscape for the SAR of cyclobutane analogues, with stereochemistry playing a pivotal role in determining selectivity, particularly within Group I mGluRs (mGluR1 and mGluR5).

A compelling example of stereochemical influence is seen in cyclobutane analogues of quisqualic acid. The (Z)-isomer, (Z)-1-amino-3-[2'-(3',5'-dioxo-1',2',4'-oxadiazolidinyl)]cyclobutane-1-carboxylic acid, is a selective agonist for the mGluR5a subtype, stimulating phosphoinositide (PI) hydrolysis with an EC50 of 11 µM in cells expressing mGluR5a.[4] In stark contrast, this compound shows no significant activity at mGluR1a, mGluR2, or mGluR4a receptors.[4] The corresponding (E)-isomer is also active at mGluR5a, but with a lower potency (EC50 = 49 µM).[4] This demonstrates that the spatial orientation of the bulky heterocyclic substituent, dictated by the cis/trans relationship on the cyclobutane ring, is a key determinant of mGluR5a selectivity.

AnalogueReceptor SubtypeActivityPotency (EC50)Reference
(Z)-1-amino-3-[2'-(3',5'-dioxo-1',2',4'-oxadiazolidinyl)]cyclobutane-1-carboxylic acidmGluR5aAgonist11 ± 4 µM[4]
mGluR1aInactive> 1000 µM[4]
(E)-1-amino-3-[2'-(3',5'-dioxo-1',2',4'-oxadiazolidinyl)]cyclobutane-1-carboxylic acidmGluR5aAgonist49 ± 25 µM[4]

The Causality Behind Experimental Choices: Synthesis and Conformational Analysis

The synthesis of stereoisomerically pure cyclobutane glutamate analogues is a critical aspect of SAR studies. The choice of synthetic route is often dictated by the need to control the relative and absolute stereochemistry of the substituents on the cyclobutane ring.

Experimental Protocol: Stereoselective Synthesis of a Cyclobutane Glutamate Analogue

The following is a representative, generalized protocol for the synthesis of a cyclobutane glutamate analogue, emphasizing the key steps for achieving stereocontrol. Specific reagents and conditions would be adapted based on the target molecule.

Objective: To synthesize a stereoisomerically pure cyclobutane glutamate analogue via a [2+2] cycloaddition followed by functional group manipulation and chiral resolution.

Methodology:

  • [2+2] Cycloaddition:

    • React a suitable ketene acetal with an electron-deficient alkene (e.g., a fumarate or maleate derivative) under thermal or photochemical conditions. The choice of starting materials and reaction conditions will influence the stereochemical outcome of the cyclobutane ring formation. For example, the use of a chiral auxiliary on the alkene can induce facial selectivity in the cycloaddition.

  • Functional Group Interconversion:

    • Hydrolyze the ester groups on the cyclobutane ring to the corresponding carboxylic acids.

    • Introduce the amino group. This can be achieved through various methods, such as a Curtius rearrangement of a carboxylic acid to an isocyanate followed by hydrolysis, or a Hofmann rearrangement of an amide. The stereochemistry of the amino group introduction is critical and may require stereoselective methods.

  • Chiral Resolution:

    • If the synthesis yields a racemic mixture, resolve the enantiomers using a chiral resolving agent (e.g., a chiral amine or acid) to form diastereomeric salts that can be separated by crystallization.

    • Alternatively, enantioselective synthesis can be employed from the outset, for example, by using a chiral catalyst in the [2+2] cycloaddition step.

  • Purification and Characterization:

    • Purify the final compound by recrystallization or chromatography.

    • Confirm the structure and stereochemistry of the final product using a combination of NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Synthesis_Workflow cluster_synthesis Stereoselective Synthesis Start Ketene Acetal + Electron-Deficient Alkene Cycloaddition [2+2] Cycloaddition Intermediate Cyclobutane Diester Hydrolysis Ester Hydrolysis Diacid Cyclobutane Dicarboxylic Acid Amino_Intro Amino Group Introduction Racemate Racemic Cyclobutane Glutamate Analogue Resolution Chiral Resolution Pure_Enantiomer Stereoisomerically Pure Analogue

Conformational Insights from NMR and Computational Studies

Understanding the three-dimensional structure of cyclobutane analogues in solution is crucial for interpreting their SAR. NMR spectroscopy, particularly the measurement of nuclear Overhauser effects (NOEs) and coupling constants, provides valuable information about the preferred conformation of the cyclobutane ring and the orientation of its substituents.[5][6] Computational modeling, including molecular mechanics and quantum mechanics calculations, complements these experimental findings by predicting the lowest energy conformations and providing insights into the electronic properties of the molecules.[5][6] These studies have revealed that the cyclobutane ring is not planar but exists in a puckered conformation, and the degree of puckering can be influenced by the nature and stereochemistry of the substituents.[5][6]

Experimental Protocols for Pharmacological Evaluation

The following protocols are representative of the methods used to assess the activity of cyclobutane glutamate analogues at their respective receptors.

Protocol 1: Radioligand Binding Assay for NMDA Receptors

Objective: To determine the binding affinity (Ki) of a test compound for the NMDA receptor.

Methodology:

  • Membrane Preparation:

    • Prepare crude synaptic membranes from rat cortical tissue.

  • Binding Reaction:

    • In a 96-well plate, incubate the synaptic membranes with a known concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653) in the presence of varying concentrations of the test compound.

  • Incubation and Filtration:

    • Incubate the mixture at a controlled temperature for a specific duration to allow binding to reach equilibrium.

    • Rapidly filter the reaction mixture through a glass fiber filter to separate the bound from the free radioligand.

  • Scintillation Counting:

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of inhibition of radioligand binding against the concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay cluster_assay Radioligand Binding Assay Preparation Membrane Preparation Incubation Incubation with Radioligand & Test Compound Filtration Separation of Bound & Free Ligand Counting Scintillation Counting Analysis IC50 & Ki Determination

Protocol 2: Phosphoinositide (PI) Hydrolysis Assay for mGluR5a Activity

Objective: To determine the agonist activity (EC50) of a test compound at the mGluR5a receptor.

Methodology:

  • Cell Culture:

    • Culture cells stably expressing the human mGluR5a receptor (e.g., HEK293 cells).

  • Labeling:

    • Label the cells with [³H]myo-inositol for 24-48 hours to incorporate the radiolabel into the cellular phosphoinositides.

  • Agonist Stimulation:

    • Wash the cells to remove excess radiolabel.

    • Incubate the cells with varying concentrations of the test compound in the presence of LiCl (to inhibit inositol monophosphatase).

  • Extraction of Inositol Phosphates:

    • Terminate the reaction by adding a quenching solution (e.g., ice-cold perchloric acid).

    • Separate the total inositol phosphates from the free [³H]myo-inositol using anion-exchange chromatography.

  • Scintillation Counting:

    • Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [³H]inositol phosphates produced against the concentration of the test compound.

    • Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response).

Conclusion: The Future of Cyclobutane Glutamate Analogues in Drug Discovery

The structure-activity relationships of cyclobutane glutamate analogues provide a compelling case for the power of conformational constraint in achieving receptor subtype selectivity. The rigid cyclobutane scaffold has proven to be a versatile tool for dissecting the specific conformational requirements of different glutamate receptor binding pockets. The clear distinction in activity between stereoisomers, particularly at mGluR5a, highlights the exquisite sensitivity of these receptors to the spatial arrangement of key functional groups.

Future research in this area will likely focus on the synthesis of even more sophisticated cyclobutane analogues with diverse substitution patterns to further refine selectivity and potency. The integration of computational modeling with empirical screening will continue to be a powerful strategy for the rational design of novel ligands. As our understanding of the structural biology of glutamate receptors deepens, so too will our ability to design cyclobutane-based therapeutics with precisely tailored pharmacological profiles for the treatment of a wide range of neurological and psychiatric disorders.

References

  • A 3-amino-4-hydroxy-3-cyclobutene-1,2-dione-containing glutamate analogue exhibiting high affinity to excitatory amino acid receptors. PubMed. Available at: [Link]

  • Pharmacological and structural characterization of conformationally restricted (S)-glutamate analogues at ionotropic glutamate receptors. PubMed. Available at: [Link]

  • Synthesis and activity of a potent N-methyl-D-aspartic acid agonist, trans-1-aminocyclobutane-1,3-dicarboxylic acid, and related phosphonic and carboxylic acids. Journal of Medicinal Chemistry. Available at: [Link]

  • Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. PubMed. Available at: [Link]

  • Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene. PubMed. Available at: [Link]

  • Cyclobutane quisqualic acid analogues as selective mGluR5a metabotropic glutamic acid receptor ligands. PubMed. Available at: [Link]

  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. PMC. Available at: [Link]

  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. Available at: [Link]

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A Senior Application Scientist's Guide to Identifying 1-aminocyclobutane-1,2-dicarboxylic Acid in Complex Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the precise identification and quantification of novel or non-proteinogenic amino acids like 1-aminocyclobutane-1,2-dicarboxylic acid is a critical task. This constrained amino acid analog, with its unique cyclobutane ring, presents distinct analytical challenges due to its polarity, structural complexity, and potential for stereoisomerism. This guide provides an in-depth comparison of the primary analytical techniques available for this purpose, moving beyond a simple listing of methods to explore the nuanced causality behind experimental choices. Our focus is on providing a self-validating framework for protocol selection and execution, ensuring robust and reliable results.

The Analytical Challenge: Navigating Polarity and Complexity

The inherent properties of 1-aminocyclobutane-1,2-dicarboxylic acid—namely its zwitterionic nature at physiological pH and the presence of multiple chiral centers—demand careful consideration when selecting an analytical strategy. Direct analysis is often hindered by poor volatility and retention on traditional reversed-phase chromatography columns. Furthermore, the presence of two carboxylic acid groups and an amino group on a rigid cyclic structure can lead to complex interactions with analytical instrumentation. Therefore, the choice of methodology is not merely a matter of availability but a strategic decision based on the specific requirements of the analysis, such as the need for absolute quantification, stereoisomer differentiation, or high-throughput screening.

Comparative Analysis of Key Methodologies

The following sections provide a detailed comparison of the most effective techniques for analyzing 1-aminocyclobutane-1,2-dicarboxylic acid. We will delve into the principles, advantages, and limitations of each method, supported by experimental insights.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Derivatization

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. However, the polar nature of amino acids, including our target analyte, necessitates a derivatization step to increase volatility and improve chromatographic behavior. This process involves replacing the active hydrogens on the amino and carboxyl groups with nonpolar moieties.

Causality Behind Derivatization: Without derivatization, amino acids like 1-aminocyclobutane-1,2-dicarboxylic acid would either not elute from the GC column or would decompose in the high-temperature injector port.[1] The choice of derivatizing agent is critical and depends on the specific functional groups present and the desired sensitivity.

Common Derivatization Strategies for Amino Acids:

  • Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are commonly used to replace active hydrogens with a tert-butyldimethylsilyl (TBDMS) group. MTBSTFA derivatives are known for their stability and resistance to moisture, which is a significant advantage over other silylation reagents.

  • Acylation followed by Esterification: A two-step process can be employed where the amino group is first acylated (e.g., with pentafluoropropionic anhydride - PFPA) and the carboxylic acid groups are then esterified (e.g., with methanol and HCl).[2] This approach generates derivatives that are highly electronegative, enhancing their ionization and detection by MS.[2]

  • Chloroformate Derivatization: Alkyl chloroformates, such as propyl chloroformate, offer a rapid and automatable derivatization that can be performed directly in aqueous samples.[3][4]

Experimental Protocol: GC-MS with MTBSTFA Derivatization

  • Sample Preparation: Lyophilize the sample to remove all traces of water.

  • Derivatization:

    • Add 50 µL of acetonitrile and 50 µL of MTBSTFA to the dried sample.

    • Heat the mixture at 100°C for 2 hours in a sealed vial.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Column: A low-polarity column, such as a 5% phenyl methylpolysiloxane column (e.g., TRACE TR-5), is recommended for separating the derivatized amino acids.[1]

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • MS Detection: Use electron ionization (EI) at 70 eV and scan a mass range of m/z 50-650. The resulting mass spectra will show characteristic fragmentation patterns for the TBDMS derivatives, allowing for confident identification.

Data Presentation: Performance Metrics of Common Derivatization Agents

Derivatization AgentAdvantagesDisadvantagesTypical LOD/LOQ
MTBSTFA High stability of derivatives, less moisture sensitive.May require higher temperatures for complete reaction.0.1 - 10 µM
Propyl Chloroformate Fast reaction, automatable, direct in aqueous samples.[3][4]Derivatives may be less stable over time.0.03 - 12 µM (LOD), 0.3 - 30 µM (LLOQ).[3]
PFPA/Methanol Highly electronegative derivatives for sensitive detection.[2]Two-step process, can be more time-consuming.1 - 20 µM

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Complex Mixture Lyophilize Lyophilization Sample->Lyophilize Derivatize Derivatization (e.g., MTBSTFA) Lyophilize->Derivatize Inject Injection Derivatize->Inject Separate GC Separation Inject->Separate Ionize Ionization (EI) Separate->Ionize Detect MS Detection Ionize->Detect Data Data Detect->Data Data Analysis

Caption: Workflow for the GC-MS analysis of 1-aminocyclobutane-1,2-dicarboxylic acid.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Versatile Approach

LC-MS is arguably the most versatile and widely used technique for the analysis of non-volatile and polar compounds like amino acids.[5][6][7] It offers the advantage of direct analysis of aqueous samples, often without the need for derivatization, although derivatization can be employed to enhance sensitivity and chromatographic separation.[6][8]

Causality Behind Method Choice in LC-MS:

  • Reversed-Phase (RP) LC: While standard C18 columns are often the first choice, the high polarity of 1-aminocyclobutane-1,2-dicarboxylic acid can lead to poor retention. Therefore, specialized columns or mobile phase modifiers are often necessary.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds.[9] It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, creating a water-enriched layer on the stationary phase that facilitates partitioning of polar analytes.

  • Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics can provide unique selectivity for amino acids.[5]

  • Tandem Mass Spectrometry (MS/MS): Coupling LC with a tandem mass spectrometer (e.g., a triple quadrupole) allows for highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM).[9]

Experimental Protocol: HILIC-LC-MS/MS without Derivatization

  • Sample Preparation:

    • Precipitate proteins from biological samples (e.g., plasma, cell lysates) using a cold organic solvent like acetonitrile or methanol.

    • Centrifuge to pellet the precipitated proteins and collect the supernatant.

    • Dilute the supernatant with an appropriate solvent (e.g., 90% acetonitrile) to match the initial mobile phase conditions.

  • LC-MS/MS Analysis:

    • Column: A HILIC column (e.g., an amide-based stationary phase).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a high percentage of mobile phase B (e.g., 95%) and gradually increase the percentage of mobile phase A to elute the analytes.

    • MS/MS Detection: Use electrospray ionization (ESI) in positive ion mode. Optimize the precursor ion (the protonated molecule [M+H]+) and product ions for 1-aminocyclobutane-1,2-dicarboxylic acid to set up an MRM transition for quantification.

Data Presentation: Comparison of LC-MS Approaches

TechniqueStationary PhaseMobile PhaseKey Advantages
RP-LC Non-polar (e.g., C18)High aqueous contentWidely available, robust.
HILIC Polar (e.g., amide, silica)High organic contentExcellent for polar analytes, no derivatization needed.[9][10]
Mixed-Mode Combines RP and ion-exchangeCan be variedUnique selectivity, good for complex mixtures.[5]

Workflow Diagram: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Complex Mixture ProteinPrecip Protein Precipitation Sample->ProteinPrecip Supernatant Collect Supernatant ProteinPrecip->Supernatant Inject Injection Supernatant->Inject Separate LC Separation (HILIC) Inject->Separate Ionize Ionization (ESI) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Data Data Detect->Data Data Analysis

Caption: Workflow for the LC-MS/MS analysis of 1-aminocyclobutane-1,2-dicarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Differentiator

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of molecules, including the determination of stereochemistry. While generally less sensitive than MS-based methods, its strength lies in its non-destructive nature and its ability to provide detailed structural information without the need for derivatization.

Causality Behind Using NMR:

  • Stereoisomer Differentiation: For a molecule like 1-aminocyclobutane-1,2-dicarboxylic acid, which has multiple chiral centers, NMR is the gold standard for distinguishing between different stereoisomers. This can be achieved through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) that induce diastereomeric environments, leading to separate signals for each enantiomer.[11][12]

  • Absolute Quantification: With the use of an internal standard with a known concentration, NMR can provide absolute quantification without the need for a calibration curve for the specific analyte.

Experimental Protocol: ¹H NMR with a Chiral Solvating Agent

  • Sample Preparation:

    • Dissolve a known amount of the sample containing 1-aminocyclobutane-1,2-dicarboxylic acid in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Add a known concentration of an internal standard (e.g., maleic acid).

    • Add an enantiomerically pure chiral solvating agent (e.g., a chiral crown ether or a derivative of (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid).[12][13]

  • NMR Analysis:

    • Acquire a high-resolution ¹H NMR spectrum. The interaction with the CSA will cause the signals for the different enantiomers of the analyte to have different chemical shifts.

    • Integrate the signals corresponding to each enantiomer and the internal standard.

  • Data Analysis:

    • The ratio of the integrals of the enantiomer signals will give the enantiomeric excess.

    • The concentration of each enantiomer can be calculated by comparing its integral to the integral of the known concentration of the internal standard.

Data Presentation: Strengths and Weaknesses of NMR

StrengthsWeaknesses
Unambiguous structure elucidation.Lower sensitivity compared to MS.
Excellent for stereoisomer differentiation.[13][14]Higher instrumentation and operational costs.
Non-destructive.Can be challenging for very complex mixtures without prior separation.
Absolute quantification with an internal standard.

Logical Relationship Diagram: Method Selection

Method_Selection Start Start: Need to analyze 1-aminocyclobutane-1,2-dicarboxylic acid Quant Primary Goal: Quantification? Start->Quant Stereo Primary Goal: Stereoisomer differentiation? Quant->Stereo Yes HighThroughput Need for High-Throughput? Quant->HighThroughput No LCMS LC-MS/MS Stereo->LCMS No, but need high sensitivity NMR NMR Spectroscopy Stereo->NMR Yes HighThroughput->LCMS Yes GCMS GC-MS HighThroughput->GCMS No, but have volatile derivatives

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion and Recommendations

The selection of an optimal analytical method for 1-aminocyclobutane-1,2-dicarboxylic acid is a multi-faceted decision that hinges on the specific research question.

  • For highly sensitive and high-throughput quantification in complex biological matrices, HILIC-LC-MS/MS is the recommended approach. Its ability to handle aqueous samples directly and the specificity of MRM detection make it ideal for drug development and clinical research.

  • When cost and instrument availability are primary considerations , and the sample can be readily derivatized, GC-MS offers a robust and reliable alternative for quantification.

  • For studies where the unambiguous determination of stereochemistry is paramount, NMR spectroscopy , particularly with the use of chiral solvating agents, is the most authoritative technique.

By understanding the underlying principles and the causality behind the experimental choices for each of these techniques, researchers can confidently select and implement the most appropriate method to achieve their analytical goals, ensuring the integrity and validity of their results.

References

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  • Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS. Springer Nature Experiments. [Link]

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  • ¹H NMR Data for the Enantiomer Discriminations of Several Amino Acids. ResearchGate. [Link]

  • Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. Analytical Chemistry - ACS Publications. [Link]

  • analysis of amino acids by high performance liquid chromatography. [Link]

  • Analysis of Amino Acids by HPLC. Agilent. [Link]

  • LC/MS DETERMINATION OF AMINO ACIDS USING COMPACT MASS SPECTROMETRY. Advion, Inc. [Link]

  • Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. [Link]

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  • LC/MS DETERMINATION OF AMINO ACIDS. HPLC COLUMN IMTAKT. [Link]

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  • Simultaneous Amino Acid Analysis Based on 19F NMR Using a Modified OPA-Derivatization Method. Analytical Chemistry - ACS Publications. [Link]

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  • A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma. PMC. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.